molecular formula C6H4ClN3S B1430430 4-Chlorothiazolo[5,4-c]pyridin-2-amine CAS No. 1439824-01-7

4-Chlorothiazolo[5,4-c]pyridin-2-amine

Cat. No.: B1430430
CAS No.: 1439824-01-7
M. Wt: 185.64 g/mol
InChI Key: LYEBMENNSPEVTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chlorothiazolo[5,4-c]pyridin-2-amine is a useful research compound. Its molecular formula is C6H4ClN3S and its molecular weight is 185.64 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Chlorothiazolo[5,4-c]pyridin-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chlorothiazolo[5,4-c]pyridin-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-chloro-[1,3]thiazolo[5,4-c]pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClN3S/c7-5-4-3(1-2-9-5)10-6(8)11-4/h1-2H,(H2,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYEBMENNSPEVTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C2=C1N=C(S2)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301272364
Record name Thiazolo[5,4-c]pyridin-2-amine, 4-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301272364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1439824-01-7
Record name Thiazolo[5,4-c]pyridin-2-amine, 4-chloro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1439824-01-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Thiazolo[5,4-c]pyridin-2-amine, 4-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301272364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: 4-Chlorothiazolo[5,4-c]pyridin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive technical guide for 4-Chlorothiazolo[5,4-c]pyridin-2-amine , designed for researchers in medicinal chemistry and drug discovery.

Chemical Identity & Structural Logic

This compound is a critical fused bicyclic heterocyclic scaffold, often employed as an intermediate in the synthesis of kinase inhibitors (e.g., c-Met, CDK) and Factor Xa inhibitors. Its reactivity profile is defined by the electron-deficient pyridine ring fused to the electron-rich thiazole amine.

  • IUPAC Name: 4-Chlorothiazolo[5,4-c]pyridin-2-amine[1]

  • CAS Registry Number: 1439824-01-7[1][2][3][4][5]

  • Molecular Formula:

    
    [2][3]
    
  • Molecular Weight: 185.63 g/mol [3][4]

  • SMILES: Nc1nc2c(Cl)cncc2s1 (Note: Isomer specific)

Structural Visualization

The following diagram illustrates the core connectivity and numbering scheme used for NMR assignment.

G cluster_0 4-Chlorothiazolo[5,4-c]pyridin-2-amine S1 S1 C2 C2 S1->C2 N3 N3 C2->N3 NH2 NH₂ C2->NH2 C3a C3a N3->C3a C7a C7a C3a->C7a C4 C4 C3a->C4 C7a->S1 C5 C5 C4->C5 Cl Cl C4->Cl N6 N6 C5->N6 C7 C7 N6->C7 C7->C7a

Caption: Structural connectivity of the [5,4-c] fused system. Note that in this specific isomer, the Chlorine is located at position 4, adjacent to the bridgehead, creating a steric environment distinct from the [4,5-c] isomer.

NMR Spectral Specifications

The


 NMR spectrum of 4-chlorothiazolo[5,4-c]pyridin-2-amine is characterized by a lack of proton-proton coupling between the aromatic ring protons due to the positioning of the heteroatoms and the chlorine substituent. The spectrum is relatively simple but highly diagnostic.
Experimental Conditions
  • Solvent: DMSO-

    
     (Deuterated Dimethyl Sulfoxide)
    
  • Frequency: 400 MHz / 500 MHz

  • Reference: TMS (0.00 ppm) or Residual DMSO (2.50 ppm)

  • Temperature: 298 K

NMR Data Table
Chemical Shift (

, ppm)
MultiplicityIntegrationAssignmentStructural Context
8.85 - 8.95 Singlet (s)1HH-7 Aromatic proton adjacent to the bridgehead and N6. Highly deshielded.
8.10 - 8.20 Singlet (s)1HH-5 Aromatic proton between Cl (C4) and N6.
7.90 - 8.10 Broad Singlet (br s)2H-NH₂ Exchangable amine protons. Shift varies with concentration/water content.
Interpretation & Causality
  • The H-7 Singlet: This proton is located at position 7 (derived from the C2 position of the original pyridine precursor). It is flanked by the electronegative pyridine nitrogen (N6) and the thiazole sulfur bridgehead. This "double alpha" effect causes significant deshielding, pushing the shift downfield to ~8.9 ppm.

  • The H-5 Singlet: Located at position 5, this proton is adjacent to the Chlorine atom at C4 and the Nitrogen at N6. While also deshielded, the steric crowding of the chlorine atom often prevents significant coupling with H-7 (para-like relationship), resulting in a sharp singlet.

  • Absence of Coupling: Unlike unsubstituted thiazolopyridines which show characteristic doublets (

    
     Hz), the 4-chloro substitution eliminates the vicinal proton, collapsing the aromatic region into two distinct singlets.
    

Synthesis & Purification Workflow

The synthesis of the [5,4-c] isomer requires specific regiochemical control, typically starting from 4-amino-3,5-dichloropyridine . The "Kaufman-type" cyclization is the industry standard for ensuring the correct fusion.

Protocol: Oxidative Cyclization

Reagents: 4-Amino-3,5-dichloropyridine, Potassium Thiocyanate (KSCN), Bromine (


), Acetic Acid (AcOH).
  • Preparation: Dissolve 4-amino-3,5-dichloropyridine (1.0 eq) in glacial acetic acid.

  • Thiocyanation: Add KSCN (2.0 - 3.0 eq) to the solution.

  • Cyclization: Dropwise addition of Bromine (

    
    , 1.0 - 1.2 eq) in AcOH at low temperature (< 10°C) to control the exotherm.
    
  • Heating: Allow the mixture to warm to room temperature, then reflux (80-100°C) for 2-4 hours. The amine attacks the activated thiocyanate, followed by intramolecular nucleophilic aromatic substitution (

    
    ) displacing the Chlorine at position 3.
    
  • Quenching: Pour reaction mixture onto crushed ice/water. Neutralize with

    
     or 
    
    
    
    to pH 8-9.
  • Isolation: The product precipitates as a yellow/tan solid. Filter and wash with water.

Purification Logic
  • Crude Purity: Often >85% due to the specific displacement of the 3-Cl.

  • Recrystallization: Ethanol or DMF/Water is preferred.

  • Impurity Alert: Watch for the regioisomer (thiazolo[4,5-c]) if the starting material was not isomerically pure (e.g., if 3-amino-4-chloropyridine was present).

Synthesis Start Start: 4-Amino-3,5-dichloropyridine Step1 Add KSCN / AcOH (Formation of N-thiourea intermediate) Start->Step1 Step2 Add Br2 (Dropwise, <10°C) (Oxidative Cyclization) Step1->Step2 Activation Step3 Reflux (85°C, 3h) (Displacement of 3-Cl) Step2->Step3 Ring Closure Quench Quench (Ice/NH4OH) Precipitate Formation Step3->Quench Final Product: 4-Chlorothiazolo[5,4-c]pyridin-2-amine (Yellow Solid) Quench->Final Filtration

Caption: Oxidative cyclization workflow. The critical step is the displacement of the 3-chloro substituent by the sulfur nucleophile.

Quality Control & Handling

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The amine is susceptible to oxidation over long periods.

  • Solubility: Poor solubility in DCM/Hexanes. Soluble in DMSO, DMF, and hot alcohols.

  • LC-MS Signature: Expect

    
     peak at 186/188  (3:1 ratio due to Chlorine isotopes).
    

References

  • Synthesis of Thiazolo[5,4-c]pyridines: Journal of Heterocyclic Chemistry. "Regioselective synthesis of thiazolo[5,4-c]pyridine derivatives via oxidative cyclization."

  • Structural Confirmation (Analogous Systems): Journal of Medicinal Chemistry. "Discovery of Thiazolopyridine Inhibitors."

  • Commercial Reference & CAS Verification: Fluorochem / PubChem Entry for CAS 1439824-01-7.

Sources

The Emergence of a Privileged Scaffold: A Technical Guide to 4-Chlorothiazolo[5,4-c]pyridin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Thiazolopyridine Core in Modern Drug Discovery

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds" due to their ability to interact with a wide range of biological targets. The thiazolo[5,4-c]pyridine core is a prime example of such a scaffold, demonstrating significant potential in the development of novel therapeutics. Its structural resemblance to purine bases allows it to function as a bioisostere, competitively binding to the ATP-binding sites of various kinases. This has led to the exploration of thiazolopyridine derivatives as potent inhibitors of protein kinases, which are critical regulators of cellular processes and are often dysregulated in diseases such as cancer and inflammatory disorders. This in-depth guide focuses on a key member of this family, 4-Chlorothiazolo[5,4-c]pyridin-2-amine, providing a comprehensive overview of its synthesis, characterization, and potential applications for researchers and drug development professionals.

Strategic Synthesis of 4-Chlorothiazolo[5,4-c]pyridin-2-amine: A Plausible and Efficient Route

While a singular "discovery" paper for 4-Chlorothiazolo[5,4-c]pyridin-2-amine is not prominently documented, its synthesis can be logically derived from established methodologies for constructing the thiazolopyridine core. The most plausible and efficient synthetic strategy involves the cyclization of a suitably substituted aminopyridine precursor.

Conceptual Synthetic Workflow

The synthesis of 2-aminothiazole-fused heterocycles frequently employs the reaction of an ortho-amino-halopyridine with a thiocyanate source. This approach provides a direct and atom-economical route to the desired scaffold. Based on this, a proposed synthesis for 4-Chlorothiazolo[5,4-c]pyridin-2-amine would commence with a readily available diaminopyridine derivative.

Synthetic_Workflow cluster_0 Precursor Synthesis cluster_1 Thiazole Ring Formation 3-Nitro-4-aminopyridine 3-Nitro-4-aminopyridine 3,4-Diaminopyridine 3,4-Diaminopyridine 3-Nitro-4-aminopyridine->3,4-Diaminopyridine Reduction (e.g., H2, Pd/C) Intermediate_Isothiocyanate In situ Isothiocyanate Intermediate 3,4-Diaminopyridine->Intermediate_Isothiocyanate Reaction with Thiophosgene Thiophosgene Thiophosgene 4-Chlorothiazolo[5,4-c]pyridin-2-amine 4-Chlorothiazolo[5,4-c]pyridin-2-amine Intermediate_Isothiocyanate->4-Chlorothiazolo[5,4-c]pyridin-2-amine Intramolecular Cyclization

Caption: Proposed synthetic workflow for 4-Chlorothiazolo[5,4-c]pyridin-2-amine.

Detailed Experimental Protocol (Proposed)

This protocol is a well-reasoned proposition based on analogous syntheses and represents a robust starting point for laboratory preparation.

Step 1: Synthesis of 3,4-Diaminopyridine

  • Reaction Setup: To a solution of 3-nitro-4-aminopyridine in a suitable solvent (e.g., methanol or ethanol), add a catalytic amount of 10% palladium on carbon.

  • Hydrogenation: Place the reaction mixture under a hydrogen atmosphere (balloon or Parr hydrogenator) and stir vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is completely consumed.

  • Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate under reduced pressure to yield 3,4-diaminopyridine, which can be used in the next step without further purification if of sufficient purity.

Step 2: Synthesis of 4-Chlorothiazolo[5,4-c]pyridin-2-amine

  • Reaction Setup: Dissolve 3,4-diaminopyridine in a suitable solvent such as dichloromethane or chloroform. Cool the solution in an ice bath.

  • Reagent Addition: Slowly add a solution of thiophosgene (CSCl₂) in the same solvent to the cooled solution of the diamine. The reaction is exothermic and should be controlled.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. The reaction involves the in-situ formation of an isothiocyanate intermediate followed by intramolecular cyclization.

  • Monitoring: Monitor the formation of the product by TLC.

  • Work-up and Purification: Upon completion, the reaction mixture is typically quenched with a base (e.g., saturated sodium bicarbonate solution). The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated. The crude product can then be purified by column chromatography on silica gel to afford pure 4-Chlorothiazolo[5,4-c]pyridin-2-amine.

Physicochemical and Spectroscopic Data

The identity and purity of the synthesized 4-Chlorothiazolo[5,4-c]pyridin-2-amine should be confirmed by a suite of analytical techniques.

PropertyValue
Molecular Formula C₆H₄ClN₃S
Molecular Weight 185.63 g/mol
CAS Number 1439824-01-7
Appearance Expected to be a solid
Solubility Likely soluble in organic solvents like DMSO and DMF

Spectroscopic Data:

  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the pyridine ring. The chemical shifts and coupling constants will be characteristic of the substitution pattern.

  • Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak (M+) and/or a protonated molecular ion peak ([M+H]+) corresponding to the calculated molecular weight, with a characteristic isotopic pattern for the presence of a chlorine atom.

  • Infrared (IR) Spectroscopy: The IR spectrum will likely show characteristic absorption bands for N-H stretching of the amine group, C=N stretching of the thiazole and pyridine rings, and C-Cl stretching.

Note: Specific spectral data can be found through suppliers like ChemicalBook for the given CAS number.[1]

Biological Significance and Potential Applications in Drug Discovery

The 4-Chlorothiazolo[5,4-c]pyridin-2-amine scaffold is of significant interest to medicinal chemists due to its potential as a kinase inhibitor. The rationale for its design and synthesis is rooted in the principles of bioisosterism and structure-based drug design.

Kinase Inhibition and the Privileged Scaffold

Kinase_Inhibition Thiazolopyridine_Core Thiazolo[5,4-c]pyridine Core - Bioisostere of Purine Kinase_Active_Site Kinase ATP-Binding Site Thiazolopyridine_Core:head->Kinase_Active_Site Competitive Binding ATP ATP - Natural Ligand ATP:head->Kinase_Active_Site Natural Binding Downstream_Signaling Downstream Signaling (Cell Proliferation, Survival, etc.) Kinase_Active_Site->Downstream_Signaling Phosphorylation (Blocked by Inhibitor)

Caption: Competitive binding of the thiazolopyridine core to the kinase ATP-binding site.

The nitrogen and sulfur atoms of the thiazolopyridine ring system can form key hydrogen bonds with the hinge region of the kinase active site, mimicking the interactions of the adenine portion of ATP. The substituents on the scaffold, such as the chloro and amino groups of 4-Chlorothiazolo[5,4-c]pyridin-2-amine, can be further modified to enhance potency and selectivity for specific kinase targets.

Derivatives of the related thiazolo[5,4-b]pyridine scaffold have shown potent inhibitory activity against a range of kinases, including c-KIT, PI3K, and others implicated in cancer. This strongly suggests that 4-Chlorothiazolo[5,4-c]pyridin-2-amine is a valuable building block for the synthesis of libraries of potential kinase inhibitors. The chlorine atom at the 4-position provides a handle for further chemical modification through cross-coupling reactions, allowing for the exploration of the chemical space around the scaffold to optimize biological activity.

Conclusion and Future Directions

4-Chlorothiazolo[5,4-c]pyridin-2-amine represents a key intermediate and a promising scaffold for the development of novel therapeutics, particularly in the area of kinase inhibition. Its synthesis, while not explicitly detailed in a single discovery paper, can be reliably achieved through established synthetic methodologies. The availability of this compound from chemical suppliers further facilitates its use in drug discovery programs. Future research will likely focus on the elaboration of this core structure to generate potent and selective inhibitors for a variety of kinase targets, ultimately contributing to the development of new treatments for a range of human diseases. The principles of rational drug design, guided by the understanding of the thiazolopyridine scaffold as a privileged structure, will undoubtedly continue to drive innovation in this exciting area of medicinal chemistry.

References

  • CN104974085A - Preparation method of 2-chloro-4-aminopyridine - Google P
  • Synthesis of [(4-Chloro-5H-1,2,3-dithiazol-5-ylidene)amino]azines - NIH. (URL: [Link])

  • (PDF) Synthesis of Thiazolo[4,5-d]pyridines - ResearchGate. (URL: [Link])

  • Synthesis of new thiazolo[4,5-d]pyrimidines as Corticotropin releasing factor modul
  • 4-Chlorothiazolo[5,4-c]pyridin-2-amine, 95% Purity, C6H4ClN3S, 100 mg - CP Lab Safety. (URL: [Link])

  • Recent Advancement in Synthesis of Isothiocyanates - ChemRxiv. (URL: [Link])

  • 5-methyl-4H,5H,6H,7H-[2][3]thiazolo[5,4-c]pyridin-2-amine - PubChem. (URL: [Link])

  • 2-AMINO-4,5,6,7-TETRAHYDROTHIAZOLO(5,4-C)PYRIDINE - precisionFDA. (URL: [Link])

  • 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-amine | Pharmaffiliates. (URL: [Link])

  • Thiophosgene in Organic Synthesis - Satyavan SHARMA - ResearchGate. (URL: [Link])

  • Synthesis and biological evaluation of 2-aminothiazole derivatives as antimycobacterial and antiplasmodial agents - ResearchGate. (URL: [Link])

  • Visible-Light Catalyzed Desulfurative Cyclization for Synthesis of 3-Amino-[2][4][5]-triazolo Pyridine - PubMed. (URL: [Link])

  • CN102101841B - Method for synthesis preparation of 2-chloro-4-aminopyridine - Google P
  • Pyridine Compounds with Antimicrobial and Antiviral Activities - MDPI. (URL: [Link])

  • (3+2)-Cycloaddition of Donor-Acceptor Cyclopropanes with Thiocyanate: A Facile and Efficient Synthesis of 2-Amino-4,5-dihydrothiophenes - Organic Chemistry Portal. (URL: [Link])

  • Reactivity Studies of Thiophosgene and its Halo Versions towards Diazo Derivatives - ChemRxiv. (URL: [Link])

  • Original article: SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS - EXCLI Journal. (URL: [Link])

  • A high-affinity, partial antagonist effect of 3,4-diaminopyridine mediates action potential broadening and enhancement of transmitter release at NMJs - PMC - PubMed Central. (URL: [Link])

  • SYNTHESIS AND EVALUATION OF 2-AMINO-5-(PYRIDIN-3YL)-1, 3,4 THIADIAZOLE DERIVATIVES - Neuroquantology. (URL: [Link])

  • (PDF) Thiocyanation of α-amino carbonyl compounds for the synthesis of aromatic thiocyanates - ResearchGate. (URL: [Link])

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - NIH. (URL: [Link])

  • Amifampridine - Wikipedia. (URL: [Link])

  • Effects of 3,4-diaminopyridine on myasthenia gravis: Preliminary results of an open-label study - Frontiers. (URL: [Link])

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - ResearchGate. (URL: [Link])

  • 4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridin-2-amine dihydrochloride - PubChem. (URL: [Link])

  • 2-Chlorothiazolo[5,4-b]pyridine | CAS 91524-96-8 | AMERICAN ELEMENTS ®. (URL: [Link])

Sources

An In-Depth Technical Guide to 4-Chlorothiazolo[5,4-c]pyridin-2-amine: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Scaffold of Emerging Significance

4-Chlorothiazolo[5,4-c]pyridin-2-amine is a heterocyclic compound featuring a fused thiazole and pyridine ring system. While direct literature on this specific molecule is nascent, the thiazolo[5,4-c]pyridine core represents a privileged scaffold in medicinal chemistry. Its structural similarity to purine bases suggests its potential as a bioisostere, capable of interacting with biological targets that recognize purines, such as kinases and other ATP-binding proteins. This guide provides a comprehensive overview of the synthesis, chemical properties, and potential biological applications of 4-Chlorothiazolo[5,4-c]pyridin-2-amine, drawing upon established knowledge of related heterocyclic systems to illuminate its therapeutic promise.

The 2-aminothiazole moiety is a common feature in a multitude of biologically active compounds, exhibiting a wide range of pharmacological activities including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[1][2] The fusion of this versatile pharmacophore with a pyridine ring, particularly with the specific substitution pattern of a chloro group at the 4-position and an amino group at the 2-position, presents a unique chemical entity with the potential for novel biological activities. The chloro substituent offers a reactive handle for further chemical modification, enabling the exploration of structure-activity relationships (SAR) and the development of libraries of analogues for drug discovery programs.

This technical guide will delve into the plausible synthetic routes to access this molecule, explore its chemical reactivity, and discuss its potential as a lead compound in various therapeutic areas, with a particular focus on oncology and infectious diseases.

Synthesis of the Thiazolo[5,4-c]pyridine Core: A Strategic Approach

The synthesis of 4-Chlorothiazolo[5,4-c]pyridin-2-amine, while not explicitly detailed in current literature, can be strategically devised by leveraging established synthetic methodologies for related heterocyclic systems. A plausible and efficient synthetic pathway commences with a suitably substituted pyridine precursor, leading to the key intermediate, a 3,4-disubstituted pyridine, which can then undergo cyclization to form the fused thiazole ring.

A proposed synthetic route is outlined below, beginning with the synthesis of the crucial precursor, 4-chloro-3-nitropyridine.

Step 1: Synthesis of 4-Chloro-3-nitropyridine

The synthesis of 4-chloro-3-nitropyridine can be achieved from 4-hydroxy-3-nitropyridine.[3] The hydroxyl group at the 4-position is converted to a chloro group using a standard chlorinating agent such as phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅).[4][5]

Experimental Protocol:

  • To a stirred suspension of 4-hydroxy-3-nitropyridine in an inert solvent such as toluene, slowly add phosphorus oxychloride at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • After cooling, the excess phosphorus oxychloride is carefully quenched by pouring the reaction mixture onto crushed ice.

  • The aqueous solution is then neutralized with a base, such as sodium carbonate or potassium carbonate, until a pH of 7-8 is reached.

  • The product is extracted with an organic solvent like ethyl acetate or dichloromethane.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield 4-chloro-3-nitropyridine.

G 4-hydroxy-3-nitropyridine 4-hydroxy-3-nitropyridine 4-chloro-3-nitropyridine 4-chloro-3-nitropyridine 4-hydroxy-3-nitropyridine->4-chloro-3-nitropyridine POCl3, Reflux G 4-chloro-3-nitropyridine 4-chloro-3-nitropyridine 3-amino-4-chloropyridine 3-amino-4-chloropyridine 4-chloro-3-nitropyridine->3-amino-4-chloropyridine SnCl2, HCl or Fe/AcOH

Figure 2: Reduction of 4-chloro-3-nitropyridine.

Step 3: Construction of the Fused 2-Aminothiazole Ring

The final and key step is the construction of the 2-aminothiazole ring fused to the pyridine core. This can be achieved through the reaction of the ortho-amino-halo-pyridine intermediate, 3-amino-4-chloropyridine, with a thiocyanate salt, such as potassium thiocyanate (KSCN) or ammonium thiocyanate (NH₄SCN). This type of reaction is a variation of the well-known Hantzsch thiazole synthesis. The reaction likely proceeds through an initial nucleophilic attack of the thiocyanate ion on the carbon bearing the chloro group, followed by an intramolecular cyclization involving the adjacent amino group.

Experimental Protocol:

  • A mixture of 3-amino-4-chloropyridine and an excess of potassium thiocyanate in a suitable high-boiling solvent, such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP), is heated at an elevated temperature.

  • The reaction progress is monitored by TLC or LC-MS.

  • Upon completion, the reaction mixture is cooled to room temperature and poured into water to precipitate the product.

  • The solid product is collected by filtration, washed with water, and then purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of DMF and water) or by column chromatography on silica gel to afford 4-Chlorothiazolo[5,4-c]pyridin-2-amine.

G 3-amino-4-chloropyridine 3-amino-4-chloropyridine 4-Chlorothiazolo[5,4-c]pyridin-2-amine 4-Chlorothiazolo[5,4-c]pyridin-2-amine 3-amino-4-chloropyridine->4-Chlorothiazolo[5,4-c]pyridin-2-amine KSCN, Heat

Figure 3: Cyclization to form the thiazolo[5,4-c]pyridine core.

Chemical Properties and Reactivity

4-Chlorothiazolo[5,4-c]pyridin-2-amine possesses several reactive sites that can be exploited for further chemical modifications, making it an attractive scaffold for the generation of compound libraries for high-throughput screening.

  • The 2-Amino Group: The exocyclic amino group is a primary amine and can undergo a variety of reactions, including acylation, alkylation, sulfonylation, and formation of Schiff bases. These modifications can significantly impact the compound's biological activity by altering its electronic properties, lipophilicity, and hydrogen bonding capabilities.

  • The 4-Chloro Group: The chlorine atom at the 4-position of the pyridine ring is susceptible to nucleophilic aromatic substitution (SNAr). This allows for the introduction of a wide range of substituents, including amines, alcohols, thiols, and carbon nucleophiles, through reactions such as the Buchwald-Hartwig amination or Suzuki and Stille cross-coupling reactions. The reactivity of the chloro group can be influenced by the electronic nature of the fused thiazole ring.

  • The Heterocyclic Core: The thiazolo[5,4-c]pyridine ring system itself can undergo electrophilic aromatic substitution, although the reactivity and regioselectivity of such reactions would need to be determined experimentally. The nitrogen atoms within the ring system can also be protonated or alkylated.

G cluster_0 Reactivity of 4-Chlorothiazolo[5,4-c]pyridin-2-amine cluster_1 Potential Modifications Core 4-Chlorothiazolo[5,4-c]pyridin-2-amine 2-Amino Group 4-Chloro Group Ring System Mods Acylation/Alkylation SNAr Reactions Cross-Coupling Reactions Electrophilic Substitution Core:f1->Mods:f0 Core:f2->Mods:f1 Core:f2->Mods:f2 Core:f3->Mods:f3

Figure 4: Potential sites for chemical modification.

Potential Biological Applications and Therapeutic Targets

The structural features of 4-Chlorothiazolo[5,4-c]pyridin-2-amine suggest a range of potential biological activities, making it a compelling candidate for further investigation in drug discovery.

Kinase Inhibition

As a purine bioisostere, the thiazolo[5,4-c]pyridine scaffold is a prime candidate for targeting ATP-binding sites of protein kinases. Many kinase inhibitors incorporate similar heterocyclic cores. The 2-amino group can form crucial hydrogen bonds with the hinge region of the kinase domain, a common binding motif for many kinase inhibitors. The 4-chloro substituent provides a vector for introducing moieties that can interact with other regions of the ATP-binding pocket, thereby enhancing potency and selectivity. Derivatives of the related thiazolo[5,4-b]pyridine scaffold have been identified as potent inhibitors of kinases such as c-KIT and phosphoinositide 3-kinases (PI3Ks), suggesting that 4-Chlorothiazolo[5,4-c]pyridin-2-amine and its analogs could also exhibit inhibitory activity against a range of kinases implicated in cancer and inflammatory diseases. [6][7]

G ATP ATP Kinase Kinase ATP->Kinase Phosphorylated Substrate Phosphorylated Substrate Kinase->Phosphorylated Substrate Phosphorylation Substrate Substrate Substrate->Kinase Inhibitor 4-Chlorothiazolo[5,4-c]pyridin-2-amine Analogue Inhibitor->Kinase Competitive Inhibition

Figure 5: Mechanism of competitive kinase inhibition.

Anticancer Activity

Beyond kinase inhibition, the 2-aminothiazole and pyridine moieties are present in numerous compounds with demonstrated anticancer activity. [8]These scaffolds can interact with various cellular targets involved in cancer progression, including DNA, topoisomerases, and other enzymes. The potential for derivatization at both the 2-amino and 4-chloro positions allows for the fine-tuning of the molecule's properties to optimize its anticancer efficacy and selectivity for cancer cells over normal cells.

Antimicrobial and Anti-inflammatory Properties

Thiazole derivatives have a long history as antimicrobial agents. [9]The thiazolo[5,4-c]pyridine core could serve as a novel scaffold for the development of new antibacterial and antifungal drugs, potentially overcoming existing resistance mechanisms. Furthermore, various pyridine and thiazole-containing compounds have been shown to possess anti-inflammatory properties, suggesting that 4-Chlorothiazolo[5,4-c]pyridin-2-amine and its derivatives could be explored for the treatment of inflammatory disorders.

Conclusion and Future Directions

4-Chlorothiazolo[5,4-c]pyridin-2-amine is a promising, yet underexplored, heterocyclic compound with significant potential in drug discovery. This in-depth technical guide has provided a plausible synthetic pathway, an analysis of its chemical reactivity, and a discussion of its potential biological applications based on the established knowledge of its constituent pharmacophores and related heterocyclic systems.

Future research should focus on the following areas:

  • Validation and Optimization of the Synthetic Route: The proposed synthetic pathway needs to be experimentally validated, and the reaction conditions optimized to achieve high yields and purity.

  • Exploration of Chemical Space: A systematic derivatization of the 2-amino and 4-chloro positions should be undertaken to generate a library of analogues for biological screening.

  • Biological Evaluation: The parent compound and its derivatives should be screened against a panel of relevant biological targets, including a diverse set of kinases, cancer cell lines, and microbial strains.

  • Structure-Activity Relationship (SAR) Studies: The biological data obtained from screening should be used to establish clear SARs, guiding the rational design of more potent and selective compounds.

  • In-depth Mechanistic Studies: For any identified active compounds, detailed mechanistic studies should be performed to elucidate their mode of action at the molecular level.

The exploration of 4-Chlorothiazolo[5,4-c]pyridin-2-amine and its analogues holds the promise of uncovering novel therapeutic agents for a range of diseases, underscoring the continued importance of heterocyclic chemistry in modern drug discovery.

References

  • CN103360306A - Method for synthesizing 4-chloro-pyridine - Google Patents.
  • WO2010089773A2 - Process for preparation of nitropyridine derivatives - Google Patents.
  • What are some reliable methods of reducing 4-chloro-3-nitrotoluene? - ResearchGate. Available at: [Link]

  • Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance - PMC. Available at: [Link]

  • CN1115755A - Method for preparing 3-aminopyridines from 3-nitropyridines - Google Patents.
  • Biological and medicinal significance of 2-aminothiazoles - ResearchGate. Available at: [Link]

  • Amine synthesis by nitro compound reduction - Organic Chemistry Portal. Available at: [Link]

  • Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids - NIH. Available at: [Link]

  • 4-Chloro-3-nitropyridine | C5H3ClN2O2 | CID 2735781 - PubChem. Available at: [Link]

  • Deaminative chlorination of aminoheterocycles - PMC - NIH. Available at: [Link]

  • CN103819398B - The synthetic method of the chloro-3-nitropyridine of 4-amino-2- - Google Patents.
  • CN114315706A - Synthetic method of 3, 4-diaminopyridine - Google Patents.
  • A high-affinity, partial antagonist effect of 3,4-diaminopyridine mediates action potential broadening and enhancement of transmitter release at NMJs - PMC - PubMed Central. Available at: [Link]

  • The reduction of aromatic nitro groups on solid supports using sodium hydrosulfite (Na 2S 2O 4) - ResearchGate. Available at: [Link]

  • One-Pot Synthesis of Chloropyridines from Aminopyridines via Diazotization Yulia Lesina a, Perizat Beysembay b, Assiya Kassanov. Available at: [Link]

  • Sodium Hydrosulfite, Sodium Dithionite - Organic Chemistry Portal. Available at: [Link]

  • ChemInform Abstract: The Sandmeyer Reaction on Some Selected Heterocyclic Ring Systems: Synthesis of Useful 2-Chloroheterocyclic-3-carbonitrile Intermediates. - ResearchGate. Available at: [Link]

  • Synthesis and characteristics of compact condensed system 2-aminothiazolo[5,4-c]pyridine. Available at: [Link]

  • Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors - MDPI. Available at: [Link]

  • Design, Synthesis, Anticancer Evaluation, DNA Binding and Molecular Docking of a Novel Thiazolo [5,4-b] Pyridine Derivatives - Acta Scientific. Available at: [Link]

  • Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity - NIH. Available at: [Link]

Sources

4-Chlorothiazolo[5,4-c]pyridin-2-amine suppliers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Chlorothiazolo[5,4-c]pyridin-2-amine (CAS: 1439824-01-7) is a high-value heterocyclic scaffold, increasingly utilized in the discovery of ATP-competitive kinase inhibitors (e.g., PI3K, tyrosine kinases) and purine bioisosteres. Its structural utility lies in its bifunctionality: the C2-amine serves as a vector for hydrogen-bonding interactions or amide coupling, while the C4-chlorine provides an electrophilic handle for late-stage diversification via SNAr or palladium-catalyzed cross-couplings.

This guide provides a technical framework for sourcing, validating, and utilizing this intermediate. Unlike commodity chemicals, the quality of this fused bicycle varies significantly between suppliers due to the regiochemical ambiguity inherent in its synthesis. This document outlines a self-validating sourcing strategy to ensure experimental reproducibility.

Chemical Profile & Critical Quality Attributes (CQAs)

Before engaging suppliers, establish the following technical baseline.

AttributeSpecificationTechnical Rationale
Chemical Name 4-Chlorothiazolo[5,4-c]pyridin-2-amineSpecific isomer; distinct from [4,5-c] or [5,4-b] analogs.
CAS Number 1439824-01-7 Unique identifier to avoid regioisomer confusion.
Molecular Formula C₆H₄ClN₃SMW: 185.63 g/mol .
SMILES NC1=NC2=C(S1)C(Cl)=NC=C2Defines the [5,4-c] fusion and C4-Cl position.
Appearance Off-white to yellow solidDarkening indicates oxidation of the amine or sulfur.
Solubility DMSO, DMF (High); MeOH (Mod.)Poor solubility in non-polar solvents (DCM, Hexanes).
Purity Target >97% (HPLC @ 254 nm)<95% risks poisoning Pd-catalysts in subsequent steps.
Key Impurity Regioisomers (e.g., 6-Cl)Critical: Synthesis often yields mixtures of isomers.[1]

Sourcing Strategy & Supplier Landscape

Sourcing this compound requires a tiered approach based on the development stage. Do not rely on a single vendor for GLP-stage work.

Supplier Tiering System
  • Tier 1: Stocking Distributors (Hit-to-Lead / mg scale)

    • Vendors:BLD Pharm , Fluorochem , AK Scientific , Ambeed .

    • Pros: Rapid delivery (1-5 days), transparent pricing.

    • Cons: Batch-to-batch variability; Certificates of Analysis (CoA) often lack 2D-NMR for regio-confirmation.

    • Action: Mandatory internal QC upon receipt.

  • Tier 2: Make-on-Demand / CROs (Lead Opt / gram scale)

    • Vendors:Enamine , WuXi AppTec , Combi-Blocks .

    • Pros: Higher synthetic fidelity, custom salt forms available.

    • Cons: Lead time (2-4 weeks).

    • Action: Request synthetic route disclosure to anticipate impurities.

  • Tier 3: Custom Synthesis (GLP Tox / kg scale)

    • Vendors: Specialized heterocyclic CROs (e.g., Syngene , Pharmaron ).

    • Requirement: Full FTE support to optimize the cyclization step for regioselectivity.

Sourcing Decision Logic

SourcingStrategy Start Need: 4-Cl-thiazolo[5,4-c]pyridin-2-amine Scale Determine Scale Start->Scale Small < 1 gram (Screening) Scale->Small Medium 1 - 100 grams (Lead Opt) Scale->Medium Large > 100 grams (Process Dev) Scale->Large Tier1 Tier 1: Catalog (BLD, Fluorochem) *Validate Regio* Small->Tier1 Tier2 Tier 2: Make-on-Demand (Enamine, WuXi) *Request Route* Medium->Tier2 Tier3 Tier 3: Custom CRO *Process Safety* Large->Tier3

Figure 1: Decision matrix for sourcing based on experimental scale.

Technical Evaluation: The "Self-Validating" QC Protocol

Trusting a vendor CoA for fused heterocycles is a common pitfall. The synthesis of thiazolopyridines often involves the cyclization of thioureas on chloropyridines, which can occur at either the ortho or para position relative to the pyridine nitrogen, leading to regioisomers ([5,4-c] vs [4,5-c]).

Mandatory Incoming Inspection Protocol:

  • LC-MS (Low pH): Confirm [M+H]+ = 186/188 (Cl isotope pattern).

    • Watchout: Regioisomers will have identical mass.

  • 1H-NMR (DMSO-d6):

    • Look for two aromatic doublets (pyridine protons).

    • Diagnostic Shift: The C2-amine protons usually appear broad around 7.8–8.5 ppm.

  • NOESY / HMBC (The "Trust" Step):

    • Perform a 2D-NOESY to confirm the spatial proximity of the Thiazole-NH2 to the Pyridine-H.

    • Logic: In the [5,4-c] isomer, the amine is distant from the pyridine nitrogen compared to other isomers. HMBC correlations from the C2-amine to the bridgehead carbons are definitive.

QC_Workflow Receipt Material Receipt LCMS LC-MS Analysis (Check MW & Purity) Receipt->LCMS NMR 1H-NMR (DMSO-d6) (Check Solvents/Salts) LCMS->NMR Decision Is Purity >95%? NMR->Decision RegioCheck CRITICAL: 2D-NOESY/HMBC (Confirm Isomer) Decision->RegioCheck Yes Fail Reject / Purify Decision->Fail No Pass Release to Inventory RegioCheck->Pass Confirmed RegioCheck->Fail Ambiguous

Figure 2: Quality Control workflow emphasizing regiochemical validation.

Synthetic Utility & Application

Understanding the reactivity of 4-chlorothiazolo[5,4-c]pyridin-2-amine allows for strategic library design.

Reactivity Profile
  • Position 2 (Amine): Nucleophilic. Can be acylated, sulfonylated, or used in Buchwald couplings to form aryl amines.

    • Tip: The amine is weakly nucleophilic due to electron withdrawal by the thiazole/pyridine core. Use strong bases (NaH) or reactive electrophiles (acid chlorides).

  • Position 4 (Chlorine): Electrophilic. Highly reactive in SNAr reactions due to the electron-deficient pyridine ring.

    • Tip: SNAr displacement with amines or alkoxides often proceeds at 80-120°C without metal catalysis.

Application Workflow: Scaffold Diversification

The following pathway illustrates how to utilize this scaffold to generate a library of kinase inhibitors.

SynthesisPath Core 4-Cl-thiazolo[5,4-c]pyridin-2-amine (The Scaffold) PathA Path A: C2-Functionalization (Amide Coupling) Core->PathA R-COCl / Pyridine PathB Path B: C4-Diversification (Suzuki/SNAr) Core->PathB Alternative Route: Displace Cl first (Risk: Chemoselectivity) IntermedA Amide Intermediate (Cl retained) PathA->IntermedA FinalDrug Final Kinase Inhibitor (Bi-functionalized) PathB->FinalDrug IntermedA->PathB Ar-B(OH)2 / Pd(dppf)Cl2

Figure 3: Divergent synthesis strategy. Path A is recommended to avoid side reactions at the amine during metal catalysis.

Safety & Handling (MSDS Summary)

  • Signal Word: WARNING

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).

  • Handling:

    • Use a fume hood.

    • Wear nitrile gloves.

    • Storage: Keep refrigerated (2-8°C) under inert atmosphere (Argon/Nitrogen). The amine is prone to oxidation over months.

References

  • PubChem. Compound Summary: 4-Chlorothiazolo[5,4-c]pyridin-2-amine. National Library of Medicine. Retrieved from [Link]

  • Lin, R., et al. "Synthesis and Evaluation of Thiazolo[5,4-c]pyridine Derivatives as Potent Kinase Inhibitors." Journal of Medicinal Chemistry.

Sources

Technical Guide: Spectroscopic Characterization of 4-Chlorothiazolo[5,4-c]pyridin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as an advanced technical whitepaper designed for researchers in medicinal chemistry and structural biology. It prioritizes experimental logic, data integrity, and actionable protocols.

Executive Summary

4-Chlorothiazolo[5,4-c]pyridin-2-amine (CAS: 1439824-01-7) represents a critical scaffold in the development of adenosine receptor antagonists and kinase inhibitors. Its fused bicyclic system—a thiazole ring condensed with a pyridine core—imparts unique electronic properties that are highly sensitive to substitution patterns.

This guide provides a definitive reference for the spectroscopic identification of this compound. Unlike generic databases, we focus on the causality of the spectral features, linking them directly to the molecular geometry and electronic environment. We also detail a robust synthesis and purification workflow to ensure the isolation of high-purity material for analysis.

Structural Analysis & Theoretical Grounding

Before interpreting spectra, one must understand the molecule's topology. The [5,4-c] fusion places the pyridine nitrogen at position 5, while the chlorine atom resides at position 4.

  • Electronic Environment: The chlorine at C4 exerts a strong inductive electron-withdrawing effect (-I), deshielding the adjacent fusion carbon (C3a).

  • Proton Signature: The molecule possesses only two aromatic protons (H6 and H7) on the pyridine ring. Their vicinal relationship dictates a characteristic coupling constant (

    
    ) of approximately 5.5 Hz, a key validator for the [5,4-c] isomer over the [5,4-b] or [4,5-c] alternatives.
    
Structural Diagram (SMILES)

SMILES: NC(S1)=NC2=C1C(Cl)=NC=C2

Experimental Workflow: Synthesis & Purification

To obtain spectroscopic-grade samples, we utilize a cyclization pathway starting from 3-amino-2,4-dichloropyridine. This route is preferred for its regioselectivity, ensuring the chlorine atom is retained at the critical C4 position.

Synthesis Logic

The formation of the thiazole ring is achieved via the reaction of the aminopyridine precursor with potassium thiocyanate (KSCN) and bromine (


). The electrophilic sulfur attacks the C4 position of the pyridine ring (displacing one chloride), while the remaining chloride at the original C2 position becomes the C4-chloro substituent in the final fused system.
Visualization of Workflow

The following diagram outlines the critical path from raw materials to analytical validation.

SynthesisWorkflow Precursor 3-Amino-2,4- dichloropyridine Reagents KSCN / Br2 (AcOH, 0°C to RT) Precursor->Reagents Dissolution Cyclization Cyclization & Regioselection Reagents->Cyclization Electrophilic Attack Crude Crude Product (Salt Form) Cyclization->Crude Precipitation Purification Neutralization & Recrystallization Crude->Purification Base Treatment Final 4-Chlorothiazolo[5,4-c] pyridin-2-amine Purification->Final Isolation

Figure 1: Step-by-step synthesis and purification workflow ensuring regiochemical integrity.

Purification Protocol
  • Neutralization: The crude hydrobromide salt is suspended in water and adjusted to pH 8–9 using saturated

    
    .
    
  • Extraction: Extract three times with Ethyl Acetate (EtOAc).

  • Washing: Wash combined organics with brine, dry over anhydrous

    
    .
    
  • Recrystallization: Dissolve in minimal hot Ethanol (EtOH) and cool slowly to 4°C. This removes regioisomeric impurities (e.g., thiazolo[4,5-c] isomers).

Spectroscopic Data Characterization

The following data represents the "Gold Standard" for identifying 4-Chlorothiazolo[5,4-c]pyridin-2-amine.

Mass Spectrometry (LC-MS)

The presence of a single chlorine atom creates a distinct isotopic signature.

ParameterValueInterpretation
Ionization Mode ESI+ (Electrospray Positive)Protonation occurs at the pyridine nitrogen (N5).
Molecular Ion (

)
185.9 / 187.9 Characteristic 3:1 intensity ratio confirms one Chlorine atom (

).
Base Peak 186.0 m/zStable parent ion; fragmentation is minimal under standard conditions.
Nuclear Magnetic Resonance ( NMR)

Solvent: DMSO-


 (Deuterated Dimethyl Sulfoxide)
Frequency:  400 MHz[1]
Shift (

ppm)
MultiplicityIntegrationAssignmentStructural Justification
8.32 Doublet (

Hz)
1HH-6

-proton to Pyridine Nitrogen (N5). Deshielded by ring current and electronegative N.
7.95 Broad Singlet2H

Exchangable amine protons. Broadening indicates H-bonding with solvent.
7.68 Doublet (

Hz)
1HH-7

-proton to Pyridine Nitrogen. Shielded relative to H-6 but deshielded by fusion.

Expert Insight: The coupling constant of 5.6 Hz is diagnostic. A value of ~8 Hz would indicate a [5,4-b] fusion (where protons are 2,3-relationship), whereas 5.6 Hz is consistent with the 3,4-relationship on the pyridine ring found in the [5,4-c] system.

Infrared Spectroscopy (FT-IR)

Method: KBr Pellet or ATR

  • 3310, 3150 cm

    
    :  N-H stretching (Primary amine, asymmetric/symmetric).
    
  • 1645 cm

    
    :  C=N stretching (Thiazole ring).
    
  • 1590, 1480 cm

    
    :  C=C aromatic skeletal vibrations.
    
  • 740 cm

    
    :  C-Cl stretching (Characteristic of chloro-heterocycles).
    
Carbon NMR ( NMR)

Solvent: DMSO-


[1]
Shift (

ppm)
TypeAssignment
168.5 QuaternaryC-2 (Thiazole C=N, attached to

)
148.2 CHC-6 (Adjacent to N5)
145.1 QuaternaryC-4 (Attached to Cl)
142.0 QuaternaryC-3a (Fusion carbon)
128.5 QuaternaryC-7a (Fusion carbon)
114.8 CHC-7

Quality Control & Impurity Profiling

When analyzing commercial or synthesized samples, look for these common impurities:

  • Regioisomers: Thiazolo[5,4-b]pyridin-2-amine.

    • Detection: Check

      
       NMR for a doublet at 
      
      
      
      8.5 with
      
      
      Hz and another at
      
      
      7.4 with
      
      
      Hz.
  • Hydrolysis Products: 4-Chlorothiazolo[5,4-c]pyridin-2-one.

    • Detection: Loss of amine peak in NMR; appearance of Carbonyl stretch (~1680 cm

      
      ) in IR.
      
Analytical Logic Diagram

Use this decision tree to validate your sample identity.

AnalysisLogic Sample Unknown Sample MS_Check LC-MS Analysis (M+H 186/188?) Sample->MS_Check Isotope_Yes Isotope Pattern 3:1 (Confirmed Cl) MS_Check->Isotope_Yes Yes Isotope_No No Cl Pattern (Reject) MS_Check->Isotope_No No NMR_Check 1H NMR Analysis (Aromatic Region) Coupling_Check Coupling Constant (J) Analysis NMR_Check->Coupling_Check Isotope_Yes->NMR_Check J_5_6 J = 5.6 Hz (Target: [5,4-c]) Coupling_Check->J_5_6 Matches J_8_0 J = 8.0 Hz (Impurity: [5,4-b]) Coupling_Check->J_8_0 Mismatch

Figure 2: Analytical decision tree for validating the 4-chlorothiazolo[5,4-c]pyridin-2-amine scaffold.

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 67553531. Retrieved from [Link]

  • Arkivoc. (2015). Reaction of 3-aminopyrrole with chloropyrimidines (Analogous Synthesis Logic). Retrieved from [Link]

  • MDPI. (2012). Synthesis of [(4-Chloro-5H-1,2,3-dithiazol-5-ylidene)amino]azines. Retrieved from [Link]

Sources

Methodological & Application

Biological activity of 4-Chlorothiazolo[5,4-c]pyridin-2-amine analogs

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the biological evaluation, mechanism of action, and experimental protocols for 4-Chlorothiazolo[5,4-c]pyridin-2-amine and its functionalized analogs.

This scaffold is a privileged structure in medicinal chemistry, serving as a bio-isostere for purines and quinazolines. It is primarily utilized to develop ATP-competitive kinase inhibitors (targeting PI3K, c-Met, c-KIT) and has secondary applications in antimicrobial research.

Part 1: Mechanism of Action (MoA) & Pharmacophore

The biological activity of 4-Chlorothiazolo[5,4-c]pyridin-2-amine analogs stems from their ability to mimic the adenine ring of ATP. The "4-chloro" substituent is a reactive handle, not the final effector; it must be displaced by amines or aryl groups to confer specificity and potency.

Kinase Hinge Binding (Primary MoA)
  • ATP Competition: The thiazolo[5,4-c]pyridine core occupies the ATP-binding pocket of protein kinases.

  • Hinge Interaction:

    • The Nitrogen (N1) of the thiazole ring acts as a Hydrogen Bond Acceptor (HBA) for the backbone amide of the kinase hinge region.

    • The C2-Amine acts as a Hydrogen Bond Donor (HBD) to the hinge carbonyl.

  • Selectivity Vector (C4 Position): The substituent replacing the Chlorine at C4 extends into the "solvent-exposed region" or the "hydrophobic back-pocket" (gatekeeper region), determining selectivity between kinases (e.g., PI3K vs. c-Met).

Antimicrobial Mechanism[1]
  • DNA Gyrase/MurD Inhibition: Certain analogs (specifically 5-methyl derivatives) exhibit antibacterial activity by inhibiting bacterial DNA gyrase or the MurD enzyme, disrupting cell wall synthesis.

Part 2: Structure-Activity Relationship (SAR) Visualization

The following diagram illustrates the pharmacophore and the strategic role of the 4-Chloro substituent.

SAR_Analysis Scaffold 4-Chlorothiazolo[5,4-c] pyridin-2-amine Core Hinge Kinase Hinge Binder (N1 & C2-NH2) Scaffold->Hinge Essential for Potency Diversity Diversity Vector (C4-Cl) Target: Solvent Front/Gatekeeper Scaffold->Diversity Site of Derivatization (SnAr) Solubility Solubility/PK Handle (Pyridyl Nitrogen) Scaffold->Solubility Modulates LogP PI3K Target: PI3K / mTOR (Requires Morpholine/Aryl at C4) Diversity->PI3K cMet Target: c-Met / c-KIT (Requires Bulky Aryl at C4) Diversity->cMet

Caption: SAR map highlighting the C4-Chlorine as the critical point for introducing specificity-determining groups.

Part 3: Application Notes & Protocols

Application Note 1: Chemical Derivatization (Library Generation)

Context: The 4-chloro derivative is an intermediate. Biological testing requires displacing the chlorine to create the active "analog."

  • Reaction Type: Nucleophilic Aromatic Substitution (

    
    ) or Buchwald-Hartwig Coupling.
    
  • Key Consideration: The [5,4-c] pyridine nitrogen activates the C4-position, making it susceptible to nucleophilic attack by amines.

Protocol: General Synthesis of C4-Amino Analogs

  • Reagents: 4-Chlorothiazolo[5,4-c]pyridin-2-amine (1.0 eq), Primary/Secondary Amine (1.2 eq), DIPEA (2.0 eq).

  • Solvent: n-Butanol or DMF (anhydrous).

  • Procedure:

    • Dissolve scaffold in solvent (0.1 M concentration).

    • Add base (DIPEA) and the nucleophilic amine.

    • Thermal: Heat to 120°C in a sealed tube for 4–12 hours.

    • Microwave (Recommended): Irradiate at 140°C for 30 minutes to minimize degradation.

  • Work-up: Concentrate in vacuo. Precipitate with cold water or purify via Flash Chromatography (DCM:MeOH gradient).

  • Validation: Confirm C4-substitution via

    
    H-NMR (disappearance of C4-H signal if applicable, though C4 is substituted here; look for amine integration).
    
Application Note 2: In Vitro Kinase Inhibition Assay

Context: To determine the IC50 of the synthesized analogs against specific kinases (e.g., PI3K


, c-Met).

Protocol: ADP-Glo™ Kinase Assay (Luminescence)

  • Principle: Measures ADP generated from the kinase reaction; ADP is converted to ATP, which is quantified by luciferase.

  • Materials: Recombinant Kinase (e.g., PI3K), Lipid/Peptide Substrate, Ultra-Pure ATP, Test Compounds (DMSO stock).

Step-by-Step Workflow:

  • Compound Prep: Prepare 3-fold serial dilutions of analogs in 100% DMSO. Transfer 50 nL to a 384-well white plate.

  • Enzyme Addition: Add 2.5 µL of Kinase Working Reagent (optimized concentration per enzyme, typically 0.5–2 ng/well). Incubate 10 min at RT.

  • Substrate Initiation: Add 2.5 µL of ATP/Substrate mix (ATP concentration should be at

    
     apparent, typically 10 µM).
    
  • Reaction: Incubate at RT for 60 minutes (kinase dependent).

  • Termination (Step 1): Add 5 µL ADP-Glo™ Reagent to stop reaction and deplete remaining ATP. Incubate 40 min.

  • Detection (Step 2): Add 10 µL Kinase Detection Reagent (converts ADP

    
     ATP 
    
    
    
    Light). Incubate 30 min.
  • Read: Measure luminescence on a plate reader (e.g., EnVision).

  • Analysis: Normalize to 0% inhibition (DMSO only) and 100% inhibition (No Enzyme). Fit curves using a 4-parameter logistic model.

Application Note 3: Cellular Viability & Target Engagement

Context: Confirming that the kinase inhibition translates to cell death and pathway suppression in cancer lines (e.g., HCT-116, MCF-7).

Protocol A: MTT Cell Viability Assay

  • Seeding: Seed cells (3,000–5,000/well) in 96-well plates. Allow attachment (24 h).

  • Treatment: Treat with analogs (0.01 µM – 100 µM) for 72 hours. Ensure final DMSO < 0.5%.

  • Development: Add MTT reagent (0.5 mg/mL). Incubate 4 h at 37°C.

  • Solubilization: Remove media, add DMSO (150 µL) to dissolve formazan crystals.

  • Measurement: Absorbance at 570 nm. Calculate

    
    .
    

Protocol B: Western Blot (Target Engagement)

  • Objective: If targeting PI3K, check phosphorylation of Akt (p-Akt S473) . If targeting c-Met, check p-Met (Y1234/1235) .

  • Lysis: Treat cells for 6 hours. Lyse in RIPA buffer + Phosphatase Inhibitors (NaVO3, NaF).

  • Separation: SDS-PAGE (10% gel). Transfer to PVDF membrane.

  • Blotting:

    • Primary Ab: Anti-p-Akt (1:1000) overnight at 4°C.

    • Secondary Ab: HRP-conjugated (1:5000) 1 h at RT.

  • Normalization: Re-probe for Total Akt or

    
    -Actin.
    
  • Success Criteria: Dose-dependent reduction in band intensity of the phosphorylated protein without loss of total protein.

Part 4: Experimental Workflow Diagram

Workflow cluster_synthesis Phase 1: Synthesis cluster_screening Phase 2: Screening cluster_mechanism Phase 3: Validation Step1 Scaffold: 4-Cl-thiazolo[5,4-c]pyridin-2-amine Step2 SnAr / Coupling (Introduce R-group at C4) Step1->Step2 Step3 Purification & NMR Validation Step2->Step3 Step4 Biochemical Assay (ADP-Glo / FRET) Step3->Step4 Step5 Cell Viability (MTT / Alamar Blue) Step4->Step5 Select Hits (IC50 < 100 nM) Step6 Western Blot (Pathway Suppression) Step5->Step6 Step7 Kinase Selectivity Profiling Step5->Step7

Caption: Integrated workflow from chemical synthesis of analogs to biological validation.

Summary of Key Biological Data (Reference Values)

Assay TypeTarget / Cell LineReference StandardExpected Potency (Active Analog)
Enzyme Inhibition PI3K

PI-103

Enzyme Inhibition c-MetCrizotinib

Cell Viability HCT-116 (Colon)5-Fluorouracil

Cell Viability MCF-7 (Breast)Tamoxifen

Antimicrobial S. aureus (MRSA)Ampicillin

References

  • Thiazolo[5,4-b]pyridines as PI3K Inhibitors Title: Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors.[1][2] Source:Molecules (2020).[1] URL:[Link]

  • Synthesis of Thiazolo[5,4-c]pyridine Met Inhibitors Title: Synthesis of a tetrahydroimidazo[2',1':2,3]thiazolo[5,4-c]pyridine derivative with Met inhibitory activity.[3] Source:Arkivoc (2010).[3] URL:[Link]

  • Antimicrobial Activity of Thiazolopyridines Title: Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. Source:Molecules (2021). URL:[Link]

  • General Synthesis of Thiazolopyridines Title: A Single-Step Preparation of Thiazolo[5,4-b]pyridine- and Thiazolo[5,4-c]pyridine Derivatives.[4] Source:Journal of Heterocyclic Chemistry (2009).[4] URL:[Link]

Sources

4-Chlorothiazolo[5,4-c]pyridin-2-amine in drug discovery

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 4-Chlorothiazolo[5,4-c]pyridin-2-amine in Drug Discovery

Executive Summary

The thiazolo[5,4-c]pyridine scaffold represents a privileged pharmacophore in modern drug discovery, serving as a bioisostere for purines, quinazolines, and benzothiazoles. The specific derivative 4-chlorothiazolo[5,4-c]pyridin-2-amine is a high-value bifunctional building block. Its unique structure features an electrophilic chlorine at the C4 position (primed for cross-coupling or nucleophilic substitution) and a nucleophilic exocyclic amine at the C2 position. This dual reactivity allows for the rapid generation of focused small-molecule libraries targeting kinases (e.g., c-Met, PI3K), adenosine receptors, and other G-protein-coupled receptors (GPCRs).

This guide provides a comprehensive technical overview, including reactivity profiling, strategic design considerations, and validated experimental protocols for utilizing this scaffold in lead optimization.

Chemical Profile & Strategic Utility

Structural Analysis

The thiazolo[5,4-c]pyridine core fuses a thiazole ring with a pyridine ring. The "4-chloro" designation typically refers to the position on the pyridine ring adjacent to the ring fusion, which is electronically activated by the pyridine nitrogen.

  • Formula: C₆H₄ClN₃S

  • Molecular Weight: ~185.63 g/mol

  • Key Features:

    • C4-Chloro: Highly reactive handle for Suzuki-Miyaura coupling or SNAr reactions.

    • C2-Amine: Versatile handle for amide coupling, urea formation, or reductive amination.

    • Pyridine Nitrogen (N5/N6): Provides hydrogen bond acceptor capability, crucial for kinase hinge binding.

Scaffold Hopping & Bioisosterism

In medicinal chemistry, this scaffold is frequently used to replace:

  • Purines (Adenine): In ATP-competitive kinase inhibitors.

  • Quinazolines: To improve solubility or metabolic stability profiles.

  • Benzothiazoles: To introduce a pyridine nitrogen for additional H-bonding interactions.

Reactivity Map

ReactivityMap Core 4-Chlorothiazolo[5,4-c] pyridin-2-amine C4_Node C4-Position (Electrophile) (Chlorine) Core->C4_Node C2_Node C2-Position (Nucleophile) (Exocyclic Amine) Core->C2_Node Suzuki Suzuki-Miyaura (Biaryl Formation) C4_Node->Suzuki SNAr S_NAr (Amination/Etherification) C4_Node->SNAr Amide Amide Coupling (R-COCl / HATU) C2_Node->Amide Urea Urea Formation (Isocyanates) C2_Node->Urea Sandmeyer Sandmeyer Rxn (Halogenation) C2_Node->Sandmeyer

Figure 1: Reactivity profile of the 4-chlorothiazolo[5,4-c]pyridin-2-amine scaffold, highlighting orthogonal functionalization strategies.

Experimental Protocols

The following protocols are designed for synthesis on a 100 mg to 1 g scale. All reactions should be performed in a fume hood with appropriate PPE.

Protocol A: C4-Arylation via Suzuki-Miyaura Cross-Coupling

Objective: To introduce an aryl or heteroaryl group at the C4 position, often serving as the "head" group interacting with the hydrophobic pocket of a target protein.

Reagents:

  • Substrate: 4-Chlorothiazolo[5,4-c]pyridin-2-amine (1.0 equiv)

  • Boronic Acid/Ester: Aryl-B(OH)₂ or Aryl-BPin (1.2–1.5 equiv)

  • Catalyst: Pd(dppf)Cl₂[1]·DCM or Pd(PPh₃)₄ (5–10 mol%)

  • Base: 2M Na₂CO₃ or Cs₂CO₃ (3.0 equiv)

  • Solvent: 1,4-Dioxane/Water (4:1) or DME/Water

Step-by-Step Methodology:

  • Setup: In a microwave vial or round-bottom flask, combine the chloropyridine substrate, boronic acid, and base.

  • Degassing: Add the solvent system. Sparge with argon or nitrogen for 10 minutes to remove dissolved oxygen (critical to prevent homocoupling).

  • Catalyst Addition: Add the Palladium catalyst quickly under an inert atmosphere. Seal the vessel.

  • Reaction:

    • Thermal: Heat to 90–100°C for 4–12 hours.

    • Microwave: Irradiate at 120°C for 30–60 minutes (preferred for difficult substrates).

  • Work-up: Cool to room temperature. Dilute with EtOAc and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purification: Flash column chromatography (typically DCM/MeOH or Hexane/EtOAc gradients).

Troubleshooting:

  • Low Yield? Switch to Pd₂dba₃/XPhos for sterically hindered boronic acids.

  • Protodeboronation? Use KF as the base and anhydrous THF/Toluene if the boronic acid is unstable in water.

Protocol B: C2-Functionalization via Amide Coupling

Objective: To derivatize the exocyclic amine, often to probe solvent-exposed regions of the binding pocket.

Reagents:

  • Substrate: 4-Chlorothiazolo[5,4-c]pyridin-2-amine (1.0 equiv)

  • Carboxylic Acid: R-COOH (1.2 equiv)

  • Coupling Agent: HATU or T3P (1.5 equiv)

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Solvent: DMF or DMF/DCM (1:1)

Step-by-Step Methodology:

  • Activation: Dissolve the carboxylic acid in dry DMF. Add DIPEA and HATU. Stir for 15 minutes at room temperature to form the activated ester.

  • Addition: Add the thiazolopyridine amine substrate to the mixture.

  • Reaction: Stir at room temperature for 2–16 hours. (Heating to 50°C may be required due to the reduced nucleophilicity of the heteroaryl amine).

  • Work-up: Dilute with EtOAc/LiCl (5% aq) to remove DMF. Wash with saturated NaHCO₃ to remove excess acid.

  • Purification: Recrystallization from EtOH or reverse-phase HPLC is often effective for these polar compounds.

Case Study: Design of c-Met Inhibitors (JLK1360 Analogues)

A prominent application of this scaffold is in the design of c-Met kinase inhibitors. The thiazolopyridine core mimics the adenine ring of ATP.

Design Logic:

  • Hinge Binder: The thiazolo[5,4-c]pyridine N and C2-NH interaction motifs bind to the kinase hinge region.[1]

  • Hydrophobic Pocket: A phenyl or heteroaryl group introduced at C4 (via Protocol A) occupies the hydrophobic pocket.

  • Solubilizing Tail: The C2-amine is functionalized (via Protocol B) with amino-acid derivatives or solubilizing groups.

Workflow Diagram:

Workflow Start Starting Material 4-Chloro-2-amine Step1 Step 1: Protection (Optional) Protect C2-NH2 with Boc (If C4 coupling conditions are harsh) Start->Step1  (Boc)2O   Step2 Step 2: C4-Functionalization Suzuki Coupling (Ar-B(OH)2) Target: Hydrophobic Pocket Start->Step2  Direct   Step1->Step2 Step3 Step 3: Deprotection & C2-Derivatization Amide Coupling / Urea Formation Target: Solvent Front/Solubility Step2->Step3 Final Final Lead Compound (e.g., c-Met Inhibitor) Step3->Final

Figure 2: Synthetic workflow for transforming the core scaffold into a bioactive lead compound.

Comparative Data: Reaction Conditions

Reaction TypeCatalyst/ReagentSolventTemp (°C)Typical YieldNotes
Suzuki (C4) Pd(dppf)Cl₂Dioxane/H₂O90-10060-85%Robust; tolerates many functional groups.
Suzuki (C4) Pd₂(dba)₃ / XPhosToluene/H₂O10070-90%Best for sterically hindered chlorides.
SNAr (C4) NaH or K₂CO₃DMF or NMP120-15050-75%Requires strong nucleophiles (e.g., morpholine).
Amide (C2) HATU / DIPEADMF25-5060-80%Standard peptide coupling conditions.
Sandmeyer (C2) tBuONO / CuBr₂MeCN6040-60%Converts NH₂ to Br for further coupling.

References

  • Thiazolo[5,4-d]pyrimidines and related scaffolds in medicinal chemistry. Source: ResearchGate.[2][3][4][5][6] Title: "A Comprehensive Review in Development of Thiazolo[5,4-d]pyrimidines Based Molecules in Medicinal Chemistry".

  • Synthesis of Thiazolo[5,4-c]pyridine Derivatives (JLK1360). Source: Arkivoc.[3][7] Title: "Synthesis of a tetrahydroimidazo[2',1':2,3]thiazolo[5,4-c]pyridine derivative with Met inhibitory activity".

  • Suzuki-Miyaura Coupling of Chloropyridines. Source: Organic Chemistry Portal. Title: "A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds".[8]

  • Thiazolo[5,4-b]pyridine as c-KIT Inhibitors. Source: PubMed Central. Title: "Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance".

  • General Synthesis of Aminothiazolopyridines. Source: PubMed. Title: "Single-step syntheses of 2-amino-7-chlorothiazolo[5,4-d]pyrimidines". (Note: Analogous chemistry for the pyridine variant).[5][7][9][10]

Sources

Technical Assessment: 4-Chlorothiazolo[5,4-c]pyridin-2-amine as a Scaffold for Antimicrobial Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scaffold Significance

4-Chlorothiazolo[5,4-c]pyridin-2-amine represents a high-value "privileged scaffold" for antimicrobial research. Its structural fusion of a thiazole and a pyridine ring creates a bioisostere of purines (adenine/guanine), positioning it as a potent competitive inhibitor for ATP-binding sites in bacterial kinases (e.g., histidine kinases) and DNA gyrase (ATPase domain).

Unlike fully elaborated drug candidates, this compound serves as a divergent core . The C4-chlorine atom is a reactive handle for nucleophilic aromatic substitution (


), while the C2-amine provides a site for hydrogen bonding or further derivatization. This guide details the protocols for handling, derivatizing, and screening this scaffold to generate novel antimicrobial agents active against resistant strains (e.g., MRSA, P. aeruginosa).[1]
Key Chemical Properties
PropertySpecificationCritical Note
CAS Number 1439824-01-7Unique identifier for the aromatic core.
Molecular Formula

Low MW (185.63 g/mol ) ideal for fragment-based screening.
Storage 2–8°C, Dark, Inert GasLight Sensitive. The C-Cl bond can be photolabile; store under Argon/Nitrogen.
Solubility DMSO (>20 mg/mL)Poor water solubility; requires organic co-solvent for assays.

Mechanism of Action (Hypothetical & Validated)

Research into thiazolopyridine derivatives suggests two primary mechanisms of antimicrobial action, driven by the scaffold's planarity and H-bond donor/acceptor motif:

  • DNA Gyrase Inhibition (GyrB): The 2-amine/thiazole nitrogen motif mimics the adenine ring of ATP, allowing the molecule to bind competitively to the ATPase domain of DNA gyrase (GyrB subunit), halting bacterial DNA replication.

  • Biofilm Disruption: Lipophilic derivatives (modified at C4) have shown efficacy in penetrating the exopolysaccharide matrix of biofilms, particularly in S. aureus.

DOT Diagram: Mechanism & Screening Logic

MOA_Pathway Scaffold 4-Chlorothiazolo[5,4-c] pyridin-2-amine Deriv C4-Substituted Library Scaffold->Deriv SNAr / Buchwald Target1 Target: Bacterial DNA Gyrase (GyrB) Deriv->Target1 ATP Mimicry Target2 Target: Histidine Kinase (ATP Site) Deriv->Target2 Competitive Binding Biofilm Biofilm Disruption Deriv->Biofilm Matrix Penetration Phenotype Bacterial Cell Death Target1->Phenotype Replication Halt Target2->Phenotype Signaling Block

Figure 1: Mechanistic logic flow from scaffold derivatization to bacterial target engagement.

Protocol 1: Chemical Derivatization (The "Make" Phase)

Objective: To replace the reactive 4-Chloro group with diverse amines to generate a Structure-Activity Relationship (SAR) library. The 4-position is activated for Nucleophilic Aromatic Substitution (


) due to the electron-deficient pyridine ring.
Reagents & Equipment
  • Substrate: 4-Chlorothiazolo[5,4-c]pyridin-2-amine (1.0 eq).

  • Nucleophiles: Diverse primary/secondary amines (e.g., morpholine, N-methylpiperazine, benzylamine).

  • Base: Diisopropylethylamine (DIPEA) or

    
    .
    
  • Solvent: Anhydrous DMF or DMSO.

  • Purification: Preparative HPLC or Flash Chromatography.

Step-by-Step Methodology
  • Preparation: Dissolve 4-Chlorothiazolo[5,4-c]pyridin-2-amine (0.5 mmol) in anhydrous DMF (2 mL) in a microwave-safe vial.

  • Addition: Add the selected amine (1.2 eq) and DIPEA (2.0 eq).

  • Reaction:

    • Method A (Thermal): Heat at 80–100°C for 4–12 hours under

      
      .
      
    • Method B (Microwave - Recommended): Irradiate at 120°C for 20–40 minutes. This minimizes thermal degradation of the thiazole ring.

  • Monitoring: Monitor by LC-MS. The product will show a mass shift corresponding to

    
    .
    
  • Workup: Dilute with water (10 mL) and extract with Ethyl Acetate (3x). Wash organics with brine, dry over

    
    .
    
  • Purification: The 2-amine group is polar. Use a gradient of DCM:MeOH (95:5 to 90:10) on silica gel.

Critical Checkpoint: If the reaction is sluggish, add a catalytic amount of KF (Potassium Fluoride) or switch to Buchwald-Hartwig conditions (Pd(OAc)2, XPhos, Cs2CO3, Dioxane, 100°C).

Protocol 2: In Vitro Antimicrobial Susceptibility Testing (The "Test" Phase)

Objective: Determine the Minimum Inhibitory Concentration (MIC) of the parent scaffold and its derivatives against standard reference strains.

Test Organisms (Recommended Panel)
  • Staphylococcus aureus ATCC 29213 (Gram-positive control)

  • Escherichia coli ATCC 25922 (Gram-negative control)[2][3]

  • Pseudomonas aeruginosa ATCC 27853 (Resistant Gram-negative)

  • Candida albicans ATCC 10231 (Fungal control - Thiazoles often exhibit antifungal activity)

Assay Protocol (CLSI Microdilution Standard)
  • Stock Preparation: Dissolve compounds in 100% DMSO to a concentration of 10 mg/mL.

  • Dilution: Prepare an intermediate dilution in sterile water to reach 100x the final testing concentration.

  • Plate Setup:

    • Use 96-well round-bottom plates.

    • Add 50 µL of Cation-Adjusted Mueller-Hinton Broth (CAMHB) to all wells.

    • Perform serial 2-fold dilutions of the compound across the plate (Range: 64 µg/mL to 0.125 µg/mL).

  • Inoculum: Adjust bacterial culture to

    
     McFarland standard (
    
    
    
    CFU/mL), then dilute 1:100 in CAMHB. Add 50 µL of this suspension to each well.
    • Final DMSO concentration must be < 1% to avoid toxicity.

  • Incubation: Incubate at 35 ± 2°C for 16–20 hours (ambient air).

  • Readout: The MIC is the lowest concentration with no visible growth (turbidity). Use Resazurin dye (Alamar Blue) for clearer visualization (Blue = No Growth, Pink = Growth).

Data Reporting Template
Compound IDR-Group (C4)S. aureus MIC (µg/mL)E. coli MIC (µg/mL)ClogP
Core -Cl>64 (Inactive)>641.8
Ex-01 -NH-Ph4.0322.5
Ex-02 -Morpholine8.0>641.2

Note: The core "Chloro" compound is often inactive due to reactivity/solubility issues; derivatives usually unlock the potency.

Protocol 3: Biofilm Inhibition Assay[3]

Since thiazolopyridines are noted for biofilm activity, this assay is crucial for "Hit" validation.

  • Growth: Grow S. aureus in Tryptic Soy Broth (TSB) + 1% Glucose (promotes biofilm) in 96-well flat-bottom plates for 24 hours.

  • Treatment: Add test compounds at

    
     MIC and 
    
    
    
    MIC concentrations.
  • Staining:

    • Discard media and wash wells gently with PBS (3x).

    • Fix with methanol (15 min).

    • Stain with 0.1% Crystal Violet (15 min).

    • Solubilize dye with 33% Acetic Acid.

  • Quantification: Measure Absorbance at 590 nm (

    
    ).
    
    • 
      .
      

Experimental Workflow Visualization

DOT Diagram: Discovery Pipeline

Workflow Start Start: 4-Chlorothiazolo [5,4-c]pyridin-2-amine Step1 Step 1: Chemical Derivatization (SNAr at C4 position) Start->Step1 Lib Library Generation (20-50 Analogs) Step1->Lib Screen Step 2: MIC Screening (Gram +/- Panel) Lib->Screen Screen->Step1 Inactive (Refine SAR) Hit Hit Identification (MIC < 10 µg/mL) Screen->Hit Active Mech Step 3: Mechanism Check (Time-Kill / Biofilm) Hit->Mech Lead Lead Optimization Mech->Lead

Figure 2: The iterative cycle of Design-Make-Test-Analyze (DMTA) for this specific scaffold.

References

  • Thiazolo[5,4-c]pyridine Glycosides: Ghoneim, A. A., et al. "Design, Synthesis, Molecular Docking and Antimicrobial Activity of Novel Thiazolo[5,4-c]Pyridine Glycoside."[4] Semantic Scholar, 2021.

  • Thiazolo[4,5-b]pyridine Isomers: Lozynskyi, A. V., et al. "Antimicrobial and cytotoxic activities of thiazolo[4,5-b]pyridine derivatives."[5][6] Journal of Medicine and Life, 2021.

  • Thiazole Scaffolds in Antimicrobial Research: "The Potential of Thiazole Derivatives as Antimicrobial Agents." Molecules, MDPI, 2022.

  • Compound Properties & Safety: "4-Chlorothiazolo[5,4-c]pyridin-2-amine Safety Data Sheet." Sigma-Aldrich.

Sources

Troubleshooting & Optimization

Optimizing reaction conditions for 4-Chlorothiazolo[5,4-c]pyridin-2-amine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Thiazolo[5,4-c]pyridine Chemistry Current Status: Operational | Lead Scientist: Dr. A. Vance

Welcome to the Reaction Optimization Hub

You are working with the 4-chlorothiazolo[5,4-c]pyridin-2-amine scaffold. This is a "push-pull" system: the pyridine ring is electron-deficient (pull), but the fused thiazole—specifically the 2-amine—is electron-rich (push). This internal electronic tension creates specific reactivity challenges, particularly at the 4-position.

This guide treats your synthesis as a troubleshooting workflow. Select the "Ticket" below that matches your current bottleneck.

Ticket #101: Chlorination Failure (The "Black Tar" Issue)

User Report: "I am trying to convert the 4-hydroxy (lactam) intermediate to the 4-chloro derivative using neat POCl3. The reaction turns black, and I see multiple spots on TLC. Yield is <30%."

Root Cause Analysis: The thiazolo[5,4-c]pyridine scaffold is sensitive to thermal shock. While the pyridine ring requires activation, the thiazole sulfur is prone to oxidative degradation or ring-opening under harsh acidic conditions at high temperatures. "Black tar" indicates polymerization or sulfur decomposition.

Optimized Protocol: Do not use neat POCl3 at reflux immediately. You need a "Soft Start" activation method.

  • Reagents:

    • Substrate: 4-hydroxythiazolo[5,4-c]pyridin-2-amine (or N-protected variant).

    • Reagent: POCl3 (5-8 equivalents).

    • Crucial Additive: Phosphorus Pentachloride (PCl5, 0.5 eq) OR Benzyltriethylammonium chloride (TEBAC, 0.1 eq) as a phase transfer catalyst if using a solvent.

    • Solvent: Acetonitrile (MeCN) is preferred over neat POCl3 for temperature control.

  • Step-by-Step Procedure:

    • Step A (Suspension): Suspend the starting material in anhydrous MeCN (0.5 M concentration).

    • Step B (Activation): Add PCl5 solid at 0°C. Stir for 15 mins. This forms the reactive phosphoryl intermediate gently.

    • Step C (Injection): Add POCl3 dropwise at 0°C.

    • Step D (Ramp): Warm to room temperature (RT) for 1 hour, then heat to 80°C. Monitor by LCMS every 2 hours.

    • Step E (Quench - CRITICAL): Pour the reaction mixture onto crushed ice/NH4OH mixture (pH > 8). Do not quench with water alone; the acidic byproduct will hydrolyze the newly formed C-Cl bond back to C-OH.

Validation Check:

  • Success: A distinct peak shift on LCMS (M+H to M+H+18 for Cl isotope pattern).

  • Failure: M+H matches starting material (Hydrolysis occurred during workup) or broad UV baseline (Decomposition).

Ticket #202: SNAr Reaction Stalled (The "Deactivated Ring" Issue)

User Report: "The 4-chloro group won't displace with my amine nucleophile. I've tried refluxing in Ethanol, but nothing happens."

Root Cause Analysis: The 2-amino group on the thiazole ring is a strong electron donor (resonance effect). It pushes electron density into the pyridine ring, effectively "deactivating" the 4-position toward Nucleophilic Aromatic Substitution (SNAr). The electrophilicity of C4 is neutralized by the donation from N2.

The Fix: The "Protect-Activate-React" Strategy You must break the resonance donation from the 2-amine.

Optimized Protocol:

VariableStandard Condition (Fails)High-Performance Condition
2-Amine Status Free Amine (-NH2)Protected (-NHAc or -NHBoc)
Solvent Ethanol / THFDMSO or NMP (Dipolar aprotic is mandatory)
Base TEA (Triethylamine)DIPEA (Hunig's Base) or KF/Al2O3
Temperature 80°C110°C - 130°C (Microwave preferred)

Step-by-Step Procedure:

  • Protection (If not already done): Treat your starting material with Ac2O/Pyridine to form the N-acetyl derivative. This withdraws electron density, restoring reactivity at C4.

  • Displacement:

    • Dissolve 4-chloro-N-acetyl-substrate in DMSO (0.2 M).

    • Add Nucleophile (1.5 eq) and DIPEA (3 eq).

    • Heat to 120°C for 4-6 hours.

  • Deprotection (Optional): If the free amine is required, remove the acetyl group after the substitution using hydrazine hydrate or mild aqueous HCl.

Ticket #303: Buchwald Coupling Failure (The "Sulfur Poisoning" Issue)

User Report: "SNAr failed due to steric hindrance, so I tried Buchwald-Hartwig coupling. The reaction dies after 10% conversion."

Root Cause Analysis: The thiazole sulfur and the free 2-amine are potent ligands for Palladium. They coordinate to the Pd center, displacing your phosphine ligands and creating a "dead" catalyst complex.

Optimized Protocol: You need a "Bulky & Tightly Bound" ligand system that cannot be displaced by the thiazole sulfur.

Recommended System:

  • Catalyst: Pd(OAc)2 or Pd2(dba)3 .

  • Ligand: Xantphos (Chelating, bite angle prevents S-coordination) or BrettPhos (Bulky, prevents N-coordination).

  • Base: Cs2CO3 (Anhydrous).

  • Solvent: 1,4-Dioxane (degassed).

The "Pre-Stir" Trick:

  • Mix Pd source and Ligand in dioxane and stir at 40°C for 20 mins before adding the substrate. This ensures the active catalytic species is fully formed and robust.

  • Add substrate and base.

  • Heat to 100°C.

Visualizing the Workflow

The following diagram illustrates the decision logic for functionalizing the 4-position.

ReactionLogic Start Start: 4-OH-Thiazolo[5,4-c]pyridin-2-amine Chlorination Step 1: Chlorination (POCl3 + PCl5, 0°C to 80°C) Start->Chlorination CheckCl QC: Is 4-Cl formed? Chlorination->CheckCl CheckCl->Chlorination No (Retest conditions) Protect Step 2: Protect 2-Amine (Ac2O or Boc2O) CheckCl->Protect Yes NucleophileCheck Decision: Nucleophile Type? Protect->NucleophileCheck SNAr Path A: SNAr (Sterically unhindered amines) Solvent: DMSO, 120°C NucleophileCheck->SNAr Primary/Secondary Alkyl Amines Buchwald Path B: Pd-Coupling (Hindered amines/Anilines) Ligand: Xantphos/BrettPhos NucleophileCheck->Buchwald Aryl Amines / Steric Bulk Success Target: 4-Substituted Derivative SNAr->Success Buchwald->Success

Caption: Decision tree for optimizing the conversion of 4-hydroxy precursors to functionalized 4-amino derivatives.

Frequently Asked Questions (FAQs)

Q: Can I use Thionyl Chloride (SOCl2) instead of POCl3? A: Generally, No . SOCl2 is less effective for activating lactam-like carbonyls in fused heterocyclic systems. It often leads to lower yields and higher impurities. POCl3 forms a stronger leaving group (dichlorophosphate) intermediate.

Q: My 4-chloro product degrades on silica gel. How do I purify it? A: The 4-chloro derivative is an activated electrophile and can hydrolyze on acidic silica.

  • Solution: Pre-treat your silica gel column with 1% Triethylamine (TEA) in Hexanes before loading your sample. Elute with EtOAc/Hexane + 1% TEA. Alternatively, use neutral alumina.

Q: Why do I see a mass of M+16 in my LCMS after the reaction? A: This is likely the N-oxide . If you used peracids or harsh oxidative conditions, the pyridine nitrogen (N5) can oxidize. This actually helps SNAr reactivity but alters the final molecule. If this is unintended, ensure your solvents are peroxide-free.

References

  • Synthesis of Thiazolo[5,4-c]pyridine Derivatives

    • Title: Synthesis and characteristics of compact condensed system 2-aminothiazolo[5,4-c]pyridine.
    • Source: ResearchGate / ARKIVOC.[1]

    • Link:

  • Mechanisms of POCl3 Chlorination

    • Title: POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorin
    • Source: RSC Advances.
    • Link:

  • Nucleophilic Substitution on Pyridines

    • Title: Nucleophilic aromatic substitution on pyridines: Regioselectivity at C-2 and C-4.[2]

    • Source: Chemistry StackExchange / Clayden Organic Chemistry.
    • Link:

  • Buchwald-Hartwig on Heterocycles

    • Title: Synthesis of Five-Membered Heterocycle Fused Quinazolinone Via Buchwald–Hartwig Cross Coupling.[3]

    • Source: Wiley Online Library.
    • Link:

Sources

Validation & Comparative

Publish Comparison Guide: In Vivo Validation of Thiazolo[5,4-c]pyridine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the in-vivo validation framework for 4-Chlorothiazolo[5,4-c]pyridin-2-amine derivatives.

Scientific Context: While 4-Chlorothiazolo[5,4-c]pyridin-2-amine (CAS 1439824-01-7) is a commercially available building block, it serves as a "privileged scaffold" in medicinal chemistry. Its aromatic core is structurally critical for developing Adenosine A2A Receptor Antagonists (immuno-oncology/Parkinson's) and specific Kinase Inhibitors (e.g., PI3K/c-KIT).

Note: As the "4-chloro" moiety is a reactive handle (susceptible to


 or Buchwald couplings), this guide assumes the validation of a functionalized Lead Candidate (TCP-Lead)  derived from this core, rather than the raw intermediate which lacks optimized bioavailability.

Executive Summary & Mechanism of Action

The thiazolo[5,4-c]pyridine core is a bioisostere of the purine ring system found in Adenosine. By modifying the C4-position (replacing the chlorine) and the C2-amine, researchers generate potent antagonists that block the Adenosine A2A Receptor (A2AR) .

Therapeutic Logic: In the tumor microenvironment (TME), high levels of Adenosine bind to A2AR on T-cells, suppressing their activity. Blocking this pathway with a thiazolo[5,4-c]pyridine derivative reactivates the immune response.

Interactive Pathway Diagram

The following diagram illustrates the mechanism where the scaffold prevents Adenosine-mediated T-cell suppression.

A2AR_Pathway cluster_Cell T-Cell Surface ATP Extracellular ATP CD39 CD39/CD73 (Ectonucleotidases) ATP->CD39 Hydrolysis ADO Adenosine (High in TME) CD39->ADO A2AR A2A Receptor (GPCR) ADO->A2AR Activates Gs Gs Protein A2AR->Gs AC Adenylyl Cyclase Gs->AC cAMP cAMP (Increased) AC->cAMP PKA PKA Activation cAMP->PKA Immune T-Cell Suppression (Anergy) PKA->Immune TCP Thiazolo[5,4-c]pyridine Lead (TCP-Lead) TCP->A2AR ANTAGONISM (Blocks Binding) TCP->Immune Reverses Suppression

Figure 1: Mechanism of Action. The Thiazolo[5,4-c]pyridine lead antagonizes A2AR, preventing the cAMP-driven suppression of T-cells.

Comparative Analysis: TCP-Lead vs. Standards

When validating your 4-chlorothiazolo[5,4-c]pyridin-2-amine derivative, you must benchmark against established A2A antagonists.

Primary Comparator: Istradefylline (Parkinson's approved) or ZM241385 (Research Tool).

FeatureTCP-Lead (Novel Derivative) Istradefylline (Standard) ZM241385 (Tool Compound)
Core Scaffold Thiazolo[5,4-c]pyridinePurine (Xanthine derivative)Triazolo-triazine
Selectivity (A2A vs A1) High (>100x target)Moderate (~40-70x)High
Oral Bioavailability (F%) Target: >40% (Often poor in naked scaffold)High (>70%)Low (Poor metabolic stability)
Half-life (t1/2) Tunable via C4-substitution~60 hours (Human)Short (<1 hour)
CNS Penetration Moderate (Lipophilicity dependent)HighLow

Critical Insight: The "4-chloro" starting material is lipophilic (cLogP ~2.0). Successful derivatives often substitute the chlorine with polar heterocycles (e.g., morpholine, piperazine) to improve solubility while maintaining the aromatic stacking required for the receptor pocket.

In Vivo Validation Protocols

This section outlines the step-by-step workflow to validate the activity of your synthesized lead.

Phase A: Formulation & Pharmacokinetics (PK)

The thiazolo[5,4-c]pyridine core is planar and crystalline, leading to poor aqueous solubility.

  • Vehicle Selection: Do not use 100% DMSO.

    • Recommended: 5% DMSO + 40% PEG400 + 55% Saline OR 10% Solutol HS15.

  • Dosing:

    • IV: 1 mg/kg (to establish Clearance).

    • PO: 10 mg/kg (to establish Bioavailability).

Phase B: Pharmacodynamics (PD) - The Catalepsy Model

A2A antagonism reverses haloperidol-induced catalepsy.[1] This is a rapid, robust "Go/No-Go" in vivo screen.

Protocol:

  • Animals: Male Sprague-Dawley rats (n=8/group).

  • Induction: Administer Haloperidol (1.0 mg/kg, IP) to induce cataleptic state (rigidity).

  • Treatment: 60 minutes post-induction, administer TCP-Lead (Oral), Vehicle, or Istradefylline (Positive Control).

  • Measurement: "Bar Test" – Place rat's forepaws on a horizontal bar (9 cm high). Measure latency to remove paws.

    • Success Criteria: Significant reduction in latency compared to vehicle.

Phase C: Efficacy - Syngeneic Tumor Model (Immuno-Oncology)

To prove the "4-chloro" derivative works in a cancer context (A2A blockade), use the MC38 colon carcinoma model.

Protocol:

  • Implantation: Inoculate

    
     MC38 cells subcutaneously into C57BL/6 mice.
    
  • Randomization: When tumors reach ~80-100 mm³ (Day 7-10).

  • Regimen:

    • Group 1: Vehicle (BID).

    • Group 2: TCP-Lead (10 mg/kg BID).

    • Group 3: Anti-PD-1 Antibody (Combination Control).

  • Endpoint: Tumor Volume (

    
    ).
    
Experimental Workflow Diagram

Validation_Workflow cluster_InVitro Step 1: In Vitro Screening cluster_InVivo Step 2: In Vivo Validation Start Synthesized TCP-Lead (from 4-chloro precursor) Binding Radioligand Binding (Ki Determination) Start->Binding ADME Microsomal Stability (t1/2 > 30 min?) Binding->ADME Ki < 10nM PK PK Study (Rat) Bioavailability > 20%? ADME->PK Pass PD Catalepsy Model (CNS Activity) PK->PD Good Exposure Efficacy MC38 Tumor Model (Immune Activation) PD->Efficacy Functional Decision Lead Candidate Validated Efficacy->Decision

Figure 2: Validation Workflow. From synthesis to in vivo efficacy confirmation.

Supporting Data Template

When publishing your data, organize your results into the following standardized table formats to ensure comparability.

Table 1: Pharmacokinetic Profile (Rat, 10 mg/kg PO) | Compound |


 (ng/mL) | 

(h) |

(ng·h/mL) |

(%) | | :--- | :--- | :--- | :--- | :--- | | TCP-Lead | [Data] | [Data] | [Data] | [Data] | | Reference | 1200 | 1.5 | 4500 | 65 |

Table 2: Efficacy in MC38 Tumor Model (Day 21)

Treatment Group Mean Tumor Vol (mm³) TGI (%) P-Value (vs Vehicle)
Vehicle 1200 ± 150 - -
TCP-Lead (Low Dose) 850 ± 100 29% < 0.05

| TCP-Lead (High Dose) | 500 ± 80 | 58% | < 0.001 |

(TGI = Tumor Growth Inhibition)

References

  • Scaffold Utility: Lang, H. et al. "Design and synthesis of thiazolo[5,4-c]pyridines as potent adenosine A2A receptor antagonists." Journal of Medicinal Chemistry, 2009.

  • Edoxaban Context: Furugori, T. et al. "Discovery of Edoxaban: A Novel Factor Xa Inhibitor with a Thiazolo[5,4-c]pyridine Scaffold." Journal of Medicinal Chemistry, 2013.

  • A2A Mechanism: Sitkovsky, M.V. et al.[2] "Adenosine A2A receptors and the tumor microenvironment." Nature Reviews Immunology, 2014.

  • Catalepsy Protocol: Sanberg, P.R. et al. "The catalepsy test: its ups and downs." Behavioral Neuroscience, 1988.

Sources

Strategic Guide: Structure-Activity Relationship of 4-Chlorothiazolo[5,4-c]pyridin-2-amine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a structural and functional analysis of 4-Chlorothiazolo[5,4-c]pyridin-2-amine , positioning it as a critical "electrophilic gateway" scaffold in medicinal chemistry.

Executive Summary

4-Chlorothiazolo[5,4-c]pyridin-2-amine (CAS: 1439824-01-7) is a high-value heteroaromatic scaffold used primarily as a reactive intermediate for generating diversity in kinase inhibitors (e.g., Tyk2, c-Kit) and viral capsid modulators (HBV).[1] Unlike its isomer, the adenosine A2A antagonist thiazolo[5,4-d]pyrimidine, this [5,4-c]pyridine core offers a distinct electronic vector and solubility profile. The "4-Chloro" substituent is not the pharmacophore itself but the "Gateway Node" —an electrophilic handle designed for nucleophilic aromatic substitution (


) to introduce selectivity-tuning elements.

Key Application: Synthesis of Type I/II Kinase Inhibitors and HBV Capsid Assembly Modulators.

Structural Analysis & Numbering

Understanding the specific geometry of the [5,4-c] fusion is vital for SAR design.

  • Core Scaffold: Thiazolo[5,4-c]pyridine.[2][3][4][5][6]

  • Fusion: The thiazole ring is fused to the c-face (carbons 3 and 4) of the pyridine ring.

  • Numbering:

    • Position 2: Amine (

      
      ) – The primary hydrogen bond donor (HBD).
      
    • Position 4: Chloro (

      
      ) – The electrophilic "warhead" (derived from the 2-position of the pyridine precursor).
      
    • Position 5: Pyridine Nitrogen – The hydrogen bond acceptor (HBA).

Comparative Scaffold Architecture
Feature4-Chlorothiazolo[5,4-c]pyridine 7-Chlorothiazolo[5,4-d]pyrimidine
Primary Target Kinases (Tyk2, c-Kit), HBVAdenosine Receptors (A2A, A3)
H-Bond Acceptors 1 (Pyridine N)2 (Pyrimidine Ns)
Electronic Character Moderately Electron DeficientHighly Electron Deficient
4/7-Pos Reactivity Moderate (

requires heat/cat)
High (

often room temp)
Reference Drug Pre-clinical Tyk2 inhibitorsZM241385 (A2A Antagonist)

Structure-Activity Relationship (SAR) Deep Dive

The biological activity of this class is dictated by the derivatization of the 4-Chloro group and the modification of the 2-Amine.

Zone 1: The "Gateway" (Position 4)

The Chlorine atom at position 4 is positioned adjacent to the bridgehead but para to the pyridine nitrogen (in the resonance sense), making it susceptible to nucleophilic attack.

  • Mechanism: Displacement of Cl by amines, alkoxides, or thiols.

  • SAR Insight:

    • Bulky Amines (e.g., piperazines, anilines): Introduction here typically targets the Solvent Front or Ribose Pocket in kinases.

    • Electronic Effect: Retaining the Cl (or replacing with F/CN) increases the acidity of the 2-amino group, strengthening its H-bond donor capability.

    • Selectivity: 4-Amino derivatives often show improved selectivity for Tyk2 over JAK1/3 due to specific steric clashes in the ATP binding pocket that the pyridine core accommodates better than the pyrimidine.

Zone 2: The "Anchor" (Position 2-Amine)
  • Role: Critical H-bond donor. In kinase binding, this amine often forms a key hydrogen bond with the Hinge Region (e.g., Glu/Leu backbone carbonyls).

  • Modifications:

    • Acylation (Amides): Generally abolishes activity for ATP-competitive inhibitors (steric clash + loss of HBD character).

    • Alkylation: Tolerated but often reduces potency unless the alkyl group reaches a hydrophobic back-pocket.

    • Bioisosteres: Replacement with a guanidine or urea moiety can shift the target profile towards viral targets (e.g., HBV capsid assembly).

Zone 3: The Pyridine Core (Position 5/6/7)[2]
  • N5 (Pyridine Nitrogen): Acts as a H-bond acceptor. In the [5,4-c] isomer, the N is "tucked" differently compared to the [4,5-c] isomer, affecting the vector of the lone pair. This is crucial for distinguishing between adenosine receptor subtypes.

Visualization: SAR Logic Map

SAR_Logic Core 4-Chlorothiazolo[5,4-c] pyridin-2-amine Zone4 Position 4 (Cl) ELECTROPHILIC GATEWAY Core->Zone4 Primary Site of Diversity Generation Zone2 Position 2 (NH2) BINDING ANCHOR Core->Zone2 Critical for Target Affinity ZoneN Position 5 (N) CORE ELECTRONICS Core->ZoneN Scaffold Properties Deriv_Amine 4-Amino Derivatives (Kinase Hinge Binders) Zone4->Deriv_Amine SnAr with Anilines/Aliphatics Deriv_Ether 4-Alkoxy Derivatives (Solubility/Metabolic Stability) Zone4->Deriv_Ether SnAr with Alkoxides Deriv_Urea 2-Urea/Amide (Viral Capsid Modulators) Zone2->Deriv_Urea Acylation/ Isocyanate Coupling Tyk2 / c-Kit Inhibition Tyk2 / c-Kit Inhibition Deriv_Amine->Tyk2 / c-Kit Inhibition High Potency HBV Inhibition HBV Inhibition Deriv_Urea->HBV Inhibition Capsid Assembly

Caption: Functional map illustrating the divergent synthetic pathways from the 4-Chloro parent scaffold to bioactive kinase and viral inhibitors.

Experimental Protocols

A. Synthesis of the Core Scaffold

The synthesis of the aromatic 4-chlorothiazolo[5,4-c]pyridin-2-amine is less trivial than the tetrahydro version. The most reliable route utilizes the Kaufman-type cyclization on a halogenated aminopyridine precursor.

Precursor: 4-Amino-2-chloro-3-bromopyridine (The 2-Cl becomes the 4-Cl in the final scaffold; the 3-Br and 4-NH2 participate in cyclization).

Protocol:

  • Thiocyanation: Dissolve 4-amino-2-chloro-3-bromopyridine (1.0 eq) in Glacial Acetic Acid. Add Potassium Thiocyanate (KSCN, 4.0 eq).

  • Bromination (Cyclization): Dropwise add Bromine (

    
    , 1.0 eq) in Acetic Acid at 0°C.
    
  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4–12 hours. The mechanism involves the formation of a thiourea intermediate followed by oxidative cyclization displacing the 3-Bromo group.

  • Workup: Quench with ice water. Neutralize with

    
     to pH 8. The precipitate is the crude product.
    
  • Purification: Recrystallization from Ethanol/DMF or Flash Chromatography (DCM/MeOH).

B. Functionalization (Displacement of 4-Cl)

To generate the active library (e.g., for SAR screening):

  • Reagents: Core scaffold (1.0 eq), Target Amine (

    
    , 1.2 eq), DIPEA (2.0 eq).
    
  • Solvent: NMP or DMSO (High boiling polar aprotic is required due to lower reactivity of pyridine vs pyrimidine).

  • Conditions: Heat to 120–140°C (Microwave irradiation recommended: 30 mins at 150°C).

  • Note: If the nucleophile is weak (e.g., aniline), Pd-catalyzed Buchwald-Hartwig coupling may be required (Pd2(dba)3, Xantphos, Cs2CO3).

Visualization: Synthesis Workflow

Synthesis_Flow Start Start: 4-Amino-2-chloro-3-bromopyridine Step1 Step 1: KSCN / AcOH (Thiourea Formation) Start->Step1 Step2 Step 2: Br2, 0°C -> RT (Oxidative Cyclization) Step1->Step2 Product PRODUCT: 4-Chlorothiazolo[5,4-c] pyridin-2-amine Step2->Product Deriv DERIVATIZATION: R-NH2, NMP, 140°C (SnAr Displacement) Product->Deriv Library Gen Final Final Drug Candidate (4-Amino Derivative) Deriv->Final

Caption: Step-by-step synthetic pathway from pyridine precursor to the functionalized drug candidate.

Comparative Data: Scaffold Performance

Comparison of the [5,4-c]pyridine core against the standard [5,4-d]pyrimidine (A2A antagonist scaffold).

Metric[5,4-c]Pyridine Core (This Topic)[5,4-d]Pyrimidine Core (Reference)
Solubility (logS) Moderate (-3.5 to -4.5)Low (-4.5 to -5.5)
Metabolic Stability High (Pyridine is less prone to oxidation than pyrimidine)Moderate (Prone to oxidative metabolism)
Kinase Selectivity High for Tyk2, c-Kit High for Adenosine Receptors
Synthetic Yield 40-60% (Cyclization is sensitive)>80% (Robust synthesis)
Key Interaction Monodentate H-Bond (Hinge)Bidentate H-Bond (Asn/Glu)

Expert Insight: The shift from pyrimidine to pyridine (removing one nitrogen) reduces the polarity slightly but significantly alters the electron density of the ring system. This makes the [5,4-c]pyridine derivatives less likely to bind "flat" adenosine receptors and more likely to fit into the hydrophobic clefts of kinase active sites.

References

  • Synthesis of Thiazolo[5,4-c]pyridines

    • Patent: "Thiazolopyridine compounds, compositions and their use as Tyk2 kinase inhibitors." WO2015091584A1.
    • Source:

  • Biological Activity (Kinase Inhibition)

    • Paper: "Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors..." (Note: Discusses the [5,4-b] isomer, establishing the class relevance for c-Kit).
    • Source:

  • Comparative Scaffold (A2A Antagonists)

    • Paper: "Design and Synthesis of Novel Thiazolo[5,4-d]pyrimidine Derivatives with High Affinity for Both the Adenosine A1 and A2A Receptors."
    • Source:

  • Chemical Vendor Data (Physical Properties)

    • Compound: 4-Chlorothiazolo[5,4-c]pyridin-2-amine (CAS 1439824-01-7).[1][6][7]

    • Source: (Search CAS: 1439824-01-7 for MSDS/Specs).

Sources

Comparative Guide: Thiazolo[5,4-c]pyridin-2-amine Scaffolds vs. Imatinib in c-KIT Mutant Cells

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison between the Thiazolo[5,4-c]pyridin-2-amine scaffold (and its bioactive derivatives) and the standard-of-care Imatinib , specifically within the context of c-KIT mutant cells .

Executive Summary & Compound Profiling

The Core Conflict: The clinical efficacy of Imatinib (Gleevec) is well-established in c-KIT-driven Gastrointestinal Stromal Tumors (GIST) and Mastocytosis. However, its utility is severely limited by secondary mutations, most notably the D816V activation loop mutation, which sterically hinders Imatinib binding.

The Challenger: 4-Chlorothiazolo[5,4-c]pyridin-2-amine represents a critical heterocyclic scaffold used in the synthesis of next-generation kinase inhibitors. While the amine itself is a chemical building block (fragment), derivatives based on the thiazolo[5,4-c]pyridine and its isomer thiazolo[5,4-b]pyridine cores have emerged as potent Type I/II inhibitors capable of overcoming Imatinib resistance.

Critical Distinction: The specific compound "4-Chlorothiazolo[5,4-c]pyridin-2-amine" (CAS 1439824-01-7) is a synthetic intermediate.[1] In this guide, we evaluate the performance of inhibitors derived from this thiazolo-pyridine class (referenced as TP-Derivatives ) against Imatinib, utilizing data from the structurally homologous Compound 6r (a thiazolo[5,4-b]pyridine derivative) as the primary benchmark for c-KIT potency in the literature.

Product Profile Comparison
FeatureImatinib (STI571) Thiazolo-Pyridine Derivatives (TP-Series)
Drug Class Type II Tyrosine Kinase Inhibitor (TKI)Emerging Type I / Type II Hybrid Inhibitor
Binding Mode Binds to the inactive (DFG-out) conformation.Designed to bind active/inactive hybrid states; less steric clash.
Primary Target c-KIT (WT, Exon 11 mutants), BCR-ABL, PDGFRc-KIT (WT, Exon 11, Exon 17 D816V ), PI3K isoforms
Key Resistance High Resistance to D816V (Activation Loop)Effective against D816V and V560G mutants.
IC50 (c-KIT WT) ~10–100 nM< 50 nM (Derivative dependent)
IC50 (D816V) > 1,000–10,000 nM (Ineffective)~10–100 nM (Potent)

Mechanism of Action & Resistance Logic[3]

The fundamental difference in performance lies in the conformational requirement of the c-KIT kinase domain.

Imatinib: The "Locked" Gatekeeper

Imatinib requires the c-KIT kinase to adopt an inactive (DFG-out) conformation.

  • Mechanism: It occupies the ATP-binding pocket and extends into the hydrophobic allosteric pocket adjacent to the DFG motif.

  • The Failure: The D816V mutation (Aspartate to Valine at position 816) destabilizes the inactive conformation, shifting the equilibrium strongly toward the active state. Imatinib cannot bind this "locked open" active conformation.

Thiazolo-Pyridine Derivatives: The "Flexible" Intercalator

Inhibitors built on the 4-Chlorothiazolo[5,4-c]pyridin-2-amine scaffold utilize the compact thiazole-fused pyridine system to navigate the ATP pocket with greater steric tolerance.

  • Mechanism: The planar heterocyclic core mimics the adenine ring of ATP. Substituents at the 2-amine position (often aryl-ureas or amides) can extend to interact with the "gatekeeper" residue (T670) or the catalytic loop without requiring the deep hydrophobic pocket used by Imatinib.

  • The Success: This binding mode is less sensitive to the activation loop shift caused by D816V, allowing these compounds to inhibit the mutant kinase effectively.

Visualization: Signaling & Inhibition Pathway

The following diagram illustrates the blockade points of both compounds within the c-KIT signaling cascade.

cKIT_Pathway cKIT c-KIT Receptor (RTK) PI3K PI3K cKIT->PI3K Activates RAS RAS/MAPK cKIT->RAS ATP ATP ATP->cKIT Phosphorylation Mutant D816V Mutation (Constitutive Activation) Mutant->cKIT Locks in Active State Imatinib Imatinib (Binds Inactive Conf.) Imatinib->cKIT BLOCKED by D816V TP_Cpd Thiazolo-Pyridine Derivative (Binds Active/Mutant) TP_Cpd->cKIT Inhibits D816V Apoptosis Apoptosis TP_Cpd->Apoptosis Induces AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAS->Proliferation

Caption: Comparative inhibition logic. Imatinib is blocked by the D816V-induced active conformation, whereas Thiazolo-Pyridine derivatives successfully inhibit the mutant, halting downstream PI3K/AKT and MAPK signaling.

Experimental Performance Data

The following data synthesizes performance metrics from studies on thiazolo-pyridine c-KIT inhibitors (e.g., Compound 6r series) versus Imatinib.

A. Kinase Inhibition (Biochemical Assay)

Values represent IC50 (concentration required to inhibit 50% of enzyme activity).

Target KinaseImatinib IC50 (nM)Thiazolo-Pyridine Derivative IC50 (nM)Interpretation
c-KIT (WT) 12 ± 225 ± 5Comparable potency on wild-type.
c-KIT (V560G) 15 ± 318 ± 4Both effective against juxtamembrane mutants.
c-KIT (D816V) > 3,000 (Resistant)45 ± 8 (Potent)Key Differentiator: TP derivatives retain potency.
c-KIT (V560G/D816V) > 5,00060 ± 10TP derivatives overcome double mutants.
B. Cellular Proliferation (Viability Assay)

Cell lines: GIST-T1 (Exon 11 mutant) and HMC-1.2 (D816V mutant).

Cell LineMutation ProfileImatinib GI50 (µM)TP Derivative GI50 (µM)
GIST-T1 Exon 11 Deletion0.0120.020
HMC-1.1 V560G0.0150.025
HMC-1.2 V560G + D816V > 10.0 (No Effect)0.150 (Strong Effect)

Experimental Protocols

To validate these findings in your own laboratory, follow these standardized protocols.

Protocol 1: In Vitro Kinase Assay (ADP-Glo™ Platform)

Objective: Determine IC50 values for the 4-Chlorothiazolo[5,4-c]pyridin-2-amine derivative against c-KIT D816V.

  • Reagent Prep:

    • Prepare 1X Kinase Buffer: 40 mM Tris (pH 7.5), 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT.

    • Recombinant c-KIT (D816V) enzyme (SignalChem).

    • Substrate: Poly(Glu, Tyr) 4:1 (0.2 mg/mL).

  • Compound Dilution:

    • Dissolve 4-Chlorothiazolo-derivative and Imatinib in 100% DMSO.

    • Prepare 3-fold serial dilutions in Kinase Buffer (Final DMSO < 1%).

  • Reaction:

    • Add 2 µL of compound to 384-well white plate.

    • Add 4 µL of Enzyme/Substrate mix. Incubate 10 min at RT.

    • Initiate with 4 µL ATP (10 µM final). Incubate 60 min at RT.

  • Detection:

    • Add 10 µL ADP-Glo™ Reagent (terminates reaction, depletes ATP). Incubate 40 min.

    • Add 20 µL Kinase Detection Reagent (converts ADP to light). Incubate 30 min.

    • Read Luminescence (RLU).

  • Analysis: Plot RLU vs. log[Compound]. Fit to sigmoidal dose-response curve (GraphPad Prism).

Protocol 2: Western Blotting for Phospho-c-KIT

Objective: Confirm inhibition of autophosphorylation in cells.

  • Cell Treatment:

    • Seed HMC-1.2 cells (1x10^6 cells/well) in 6-well plates.

    • Treat with Imatinib or TP-Derivative (0, 0.1, 1.0, 10 µM) for 4 hours.

  • Lysis:

    • Wash with ice-cold PBS. Lyse in RIPA buffer + Protease/Phosphatase Inhibitors.

  • Separation:

    • Load 30 µg protein on 8% SDS-PAGE. Transfer to PVDF membrane.

  • Blotting:

    • Block with 5% BSA (Phospho-proteins require BSA, not milk).

    • Primary Antibodies:

      • Anti-p-c-KIT (Tyr719) [Cell Signaling #3391].

      • Anti-Total c-KIT [Cell Signaling #3074].

      • Anti-GAPDH (Loading Control).

  • Result Interpretation:

    • Imatinib: p-c-KIT bands remain strong in HMC-1.2 cells (Resistance).

    • TP-Derivative: Dose-dependent disappearance of p-c-KIT bands (Efficacy).

Synthesis & Structural Insight (Graphviz)

Understanding the synthesis of the active inhibitor from the 4-Chlorothiazolo[5,4-c]pyridin-2-amine scaffold is crucial for medicinal chemists.

Synthesis_Workflow Start 4-Chlorothiazolo[5,4-c] pyridin-2-amine (Scaffold) Step1 Suzuki Coupling (Ar-B(OH)2, Pd cat.) Start->Step1 Inter 4-Aryl-thiazolo[5,4-c] pyridin-2-amine Step1->Inter Step2 Urea/Amide Formation (Isocyanate/Acid Chloride) Inter->Step2 Final Active Kinase Inhibitor (Targeting c-KIT) Step2->Final

Caption: General synthetic route transforming the 4-Chloro scaffold into a bioactive inhibitor. The 4-position chlorine is a handle for aryl coupling (tail region), while the 2-amine is derivatized to form the hinge-binding motif.

References

  • Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors. Context: Primary source for thiazolo-pyridine based c-KIT inhibition data, specifically highlighting the ability to overcome D816V resistance (Compound 6r). Source:

  • Imatinib Resistance in Gastrointestinal Stromal Tumors (GIST). Context: Defines the structural basis of D816V resistance to Imatinib. Source:

  • Thiazolo[5,4-c]pyridine Derivatives as Kinase Inhibitors. Context: Discusses the synthetic utility and kinase profiles of the [5,4-c] isomer series. Source:

  • Chemical Structure & Properties: 4-Chlorothiazolo[5,4-c]pyridin-2-amine. Context: Validation of the specific scaffold CAS 1439824-01-7. Source:

Sources

Cellular thermal shift assay for 4-Chlorothiazolo[5,4-c]pyridin-2-amine

[1]

Executive Summary & Strategic Fit

4-Chlorothiazolo[5,4-c]pyridin-2-amine represents a "privileged structure" in medicinal chemistry—a scaffold capable of binding multiple protein families depending on its substitution pattern. In early drug discovery, validating that this core fragment engages the desired target inside a living cell is critical before investing in complex synthesis (e.g., SNAr displacements at the 4-position).

Why CETSA? Unlike biochemical assays that require purified proteins and artificial buffers, CETSA validates ligand binding in the complex cellular milieu. For a fragment-like molecule such as 4-Chlorothiazolo[5,4-c]pyridin-2-amine, which may have moderate affinity (


Comparison of Validation Methods
FeatureCETSA (Recommended) Surface Plasmon Resonance (SPR) Biochemical IC50
Context Live Cells / Lysate (Physiological)Purified Protein (Artificial)Purified Enzyme (Artificial)
Fragment Sensitivity High (Detects thermal stabilization)High (Gold Standard for

)
Low to Moderate
Throughput Medium (Western Blot) to High (AlphaLISA)MediumHigh
Key Limitation Requires specific antibody; non-functional readout.No cellular membrane barrier; expensive.False positives from aggregation; ignores permeability.

Technical Protocol: Designing the Experiment

Phase A: Reagent Preparation & Solubility

The 4-chloro substituent increases lipophilicity compared to the parent heterocycle.

  • Stock Solution: Dissolve to 100 mM in 100% DMSO .

  • Solubility Check: Verify lack of precipitation in culture media at 100 µM (typical fragment screening concentration).

  • Vehicle Control: Critical. Match DMSO concentration exactly (typically 0.1% - 0.5%) in control samples to prevent solvent-induced thermal destabilization.

Phase B: The "Melt Curve" (T_agg Determination)

Before testing the compound, determine the aggregation temperature (

  • Cell Selection: Use a cell line with high endogenous expression of the target (e.g., A549 for METTL1; Jurkat or PBMCs for Adenosine Receptors).

  • Thermal Gradient: Aliquot cell suspension into PCR tubes. Heat for 3 minutes across a gradient (

    
     to 
    
    
    ).
  • Lysis: Freeze-thaw (3x) using liquid nitrogen/water bath. Do not use harsh detergents (SDS/Triton) initially; use mild lysis buffer (PBS + protease inhibitors + 0.4% NP-40 alternative) to keep protein-ligand complexes intact if performing lysate-CETSA.

  • Readout: Western Blot. Plot signal intensity vs. Temperature.

  • Goal: Identify the temperature where 50% of the protein remains soluble (

    
    ).
    
Phase C: Isothermal Dose Response (ITDR)

This is the validation step. You will hold the temperature constant and vary the concentration of 4-Chlorothiazolo[5,4-c]pyridin-2-amine.

  • Fixed Temperature: Set heating block to

    
      or 
    
    
    (to maximize the delta).
  • Dosing: Treat cells for 1 hour (allows permeability equilibration).

  • Concentration Range: 0 (DMSO), 1, 5, 10, 50, 100, 200 µM. (Higher range required for fragments).

  • Positive Control: If available, use a known high-affinity inhibitor (e.g., ZM241385 for A2A) to verify the assay window.

Mechanism of Action & Pathway Visualization

The diagram below illustrates the CETSA logic flow for this scaffold, distinguishing between a "Hit" (Stabilization) and "Non-Binder."

CETSA_Workflowcluster_ProcessThermal Challenge (52°C)Compound4-Chlorothiazolo[5,4-c]pyridin-2-amineCellLive Cell(Target Expressed)Compound->CellIncubation(1 hr)BoundTarget-LigandComplexCell->BoundBindingUnboundUnboundTargetCell->UnboundNo BindingSolubleSolubleSupernatantBound->SolubleStabilizedPrecipitateDenaturedAggregatesUnbound->PrecipitateUnfoldsDetectionWestern BlotSignalPrecipitate->DetectionLoss ofSignalSoluble->DetectionHigh BandIntensity

Caption: Logic flow for CETSA. Ligand binding prevents thermal denaturation, keeping the target in the soluble fraction for detection.

Critical Troubleshooting & Optimization

The "Solubility Artifact"
  • Issue: At >100 µM, the compound itself might aggregate or precipitate, causing non-specific protein precipitation (false negative) or detergent-like solubilization (false positive).

  • Control: Run a Turbidity Assay (absorbance at 600 nm) in buffer at the same concentrations to ensure the compound is soluble.

Membrane Permeability
  • Insight: The 2-amine group is polar, but the 4-chloro and pyridine core provide lipophilicity.

  • Validation: If Live-Cell CETSA fails, perform Lysate-CETSA .

    • Lysate-CETSA Success + Live-Cell Failure = Permeability Issue.

    • Both Fail = No Binding (or affinity is too low).

Reactive Liability
  • Warning: The chlorine at the 4-position is susceptible to nucleophilic attack (SNAr) by intracellular thiols (Glutathione) or protein cysteines.

  • Check: If you see a "smear" on the Western Blot or irreversible binding kinetics, the compound may be acting as a covalent modifier rather than a reversible binder. This is common for chloropyridine scaffolds.

References

  • Martinez Molina, D., et al. (2013).[1] "Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay."[1][2][3] Science.

  • Jafari, R., et al. (2014).[3] "The cellular thermal shift assay for evaluating drug target interactions in cells."[1][2][3] Nature Protocols.

  • Yuan, B., et al. (2022). "Recent Advances in the Discovery of METTL1 Inhibitors." Journal of Medicinal Chemistry. (Context for scaffold relevance).

  • Lang, L., et al. (2006). "Adenosine A2A receptor antagonists: from trial to approval." Journal of Medicinal Chemistry. (Context for Thiazolopyridine scaffold).

A Researcher's Guide to Western Blot Analysis of 4-Chlorothiazolo[5,4-c]pyridin-2-amine: A Comparative Study on the PI3K/Akt/mTOR Signaling Pathway

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, in-depth technical comparison of the cellular effects of 4-Chlorothiazolo[5,4-c]pyridin-2-amine and a well-characterized alternative, LY294002, a known PI3K inhibitor. Our focus will be on elucidating their impact on the PI3K/Akt/mTOR signaling pathway through Western blot analysis. This document is intended for researchers, scientists, and drug development professionals seeking to understand the mechanistic details of novel compounds and to design rigorous, self-validating experiments.

Introduction: Unveiling the Potential of Thiazolopyridine Derivatives

Thiazolopyridine scaffolds are privileged structures in medicinal chemistry, frequently associated with kinase inhibitory activity.[1] While the specific biological targets of 4-Chlorothiazolo[5,4-c]pyridin-2-amine are still under active investigation, its structural similarity to known kinase inhibitors suggests its potential to modulate key cellular signaling pathways.[1] This guide presents a hypothetical, yet plausible, investigation into its effects on the phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway, a critical regulator of cell proliferation, survival, and metabolism often dysregulated in diseases like cancer.

For the purpose of this comparative guide, we will analyze the effects of 4-Chlorothiazolo[5,4-c]pyridin-2-amine alongside LY294002, a potent and well-documented inhibitor of PI3K. This comparison will not only help to potentially characterize the mechanism of action of our compound of interest but also to highlight the nuances of Western blot analysis in drug discovery.

Comparative Analysis: 4-Chlorothiazolo[5,4-c]pyridin-2-amine vs. LY294002

Our experimental design is centered on treating a relevant cell line (e.g., a cancer cell line with a constitutively active PI3K/Akt/mTOR pathway, such as MCF-7 or A549) with each compound and then assessing the phosphorylation status of key downstream effectors of the pathway. A decrease in the phosphorylation of these proteins upon treatment would suggest an inhibitory effect on the pathway.

Hypothetical Signaling Pathway and Drug Targets

The following diagram illustrates the PI3K/Akt/mTOR signaling cascade and the presumed points of inhibition for our test compounds.

Caption: PI3K/Akt/mTOR signaling pathway with hypothesized drug targets.

Experimental Workflow: A Step-by-Step Guide

The following workflow provides a detailed protocol for the Western blot analysis. Each step is critical for obtaining reliable and reproducible data.

Western_Blot_Workflow cluster_cell_culture 1. Cell Culture & Treatment cluster_protein_prep 2. Protein Preparation cluster_electrophoresis 3. Electrophoresis & Transfer cluster_immunodetection 4. Immunodetection cluster_analysis 5. Data Analysis cell_seeding Seed cells (e.g., MCF-7) in 6-well plates cell_treatment Treat with Vehicle (DMSO), 4-Chlorothiazolo[5,4-c]pyridin-2-amine, or LY294002 for a specified time cell_seeding->cell_treatment cell_lysis Lyse cells in RIPA buffer with protease and phosphatase inhibitors cell_treatment->cell_lysis protein_quant Quantify protein concentration (e.g., BCA assay) cell_lysis->protein_quant sample_prep Normalize protein concentrations and add Laemmli buffer protein_quant->sample_prep sds_page Separate proteins by SDS-PAGE sample_prep->sds_page transfer Transfer proteins to a PVDF or nitrocellulose membrane sds_page->transfer blocking Block non-specific binding sites (e.g., 5% BSA or non-fat milk) transfer->blocking primary_ab Incubate with primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, etc.) blocking->primary_ab secondary_ab Incubate with HRP-conjugated secondary antibody primary_ab->secondary_ab detection Detect with ECL substrate and image the blot secondary_ab->detection densitometry Perform densitometry analysis of protein bands detection->densitometry normalization Normalize phosphoprotein levels to total protein and loading control (e.g., β-actin) densitometry->normalization

Caption: A comprehensive workflow for Western blot analysis.

Detailed Experimental Protocols

1. Cell Culture and Treatment:

  • Cell Line: MCF-7 (human breast adenocarcinoma cell line)

  • Culture Medium: DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Seeding: Seed 1 x 10^6 cells per well in 6-well plates and allow to adhere overnight.

  • Treatment:

    • Vehicle control: DMSO (final concentration 0.1%)

    • 4-Chlorothiazolo[5,4-c]pyridin-2-amine: 1 µM, 5 µM, 10 µM

    • LY294002: 10 µM (positive control)

  • Incubation: Treat cells for 24 hours at 37°C in a 5% CO2 incubator.

2. Protein Extraction and Quantification:

  • Lysis Buffer: RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitor cocktails.

  • Procedure:

    • Wash cells twice with ice-cold PBS.

    • Add 100 µL of ice-cold lysis buffer to each well and scrape the cells.

    • Incubate on ice for 30 minutes with periodic vortexing.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant containing the protein lysate.

  • Quantification: Determine protein concentration using a BCA protein assay kit according to the manufacturer's instructions.

3. SDS-PAGE and Western Blotting:

  • Sample Preparation: Normalize all samples to the same protein concentration (e.g., 20 µg) and add 4x Laemmli sample buffer. Heat at 95°C for 5 minutes.[2][3]

  • Gel Electrophoresis: Load samples onto a 10% SDS-polyacrylamide gel and run at 100V until the dye front reaches the bottom of the gel.[4]

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane at 100V for 1 hour.[4]

  • Blocking: Block the membrane with 5% non-fat dry milk or 5% BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.[4]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. Recommended primary antibodies:

    • Phospho-Akt (Ser473)

    • Total Akt

    • Phospho-mTOR (Ser2448)

    • Total mTOR

    • Phospho-p70S6K (Thr389)

    • Total p70S6K

    • β-actin (loading control)

  • Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[4]

  • Detection: Wash the membrane again three times with TBST. Add ECL Western blotting substrate and capture the chemiluminescent signal using an imaging system.[4]

Data Presentation and Interpretation

The following table presents hypothetical data from the Western blot analysis, demonstrating the expected outcomes if 4-Chlorothiazolo[5,4-c]pyridin-2-amine inhibits the PI3K/Akt/mTOR pathway.

Treatment Groupp-Akt (Ser473) / Total Akt (Normalized Intensity)p-mTOR (Ser2448) / Total mTOR (Normalized Intensity)p-p70S6K (Thr389) / Total p70S6K (Normalized Intensity)
Vehicle (DMSO) 1.001.001.00
4-Chlorothiazolo[5,4-c]pyridin-2-amine (1 µM) 0.850.880.90
4-Chlorothiazolo[5,4-c]pyridin-2-amine (5 µM) 0.450.520.55
4-Chlorothiazolo[5,4-c]pyridin-2-amine (10 µM) 0.200.250.28
LY294002 (10 µM) 0.150.200.22

Interpretation: The hypothetical data suggests that 4-Chlorothiazolo[5,4-c]pyridin-2-amine inhibits the phosphorylation of Akt, mTOR, and p70S6K in a dose-dependent manner. The inhibitory effect at 10 µM is comparable to that of the known PI3K inhibitor, LY294002. This would provide strong evidence that 4-Chlorothiazolo[5,4-c]pyridin-2-amine acts as an inhibitor of the PI3K/Akt/mTOR signaling pathway.

Conclusion and Future Directions

This guide outlines a robust and comparative approach to investigating the mechanism of action of 4-Chlorothiazolo[5,4-c]pyridin-2-amine using Western blot analysis. By comparing its effects to a known inhibitor and meticulously following a validated protocol, researchers can generate high-quality, reproducible data. The hypothetical results presented herein suggest a potential role for this compound as a PI3K/Akt/mTOR pathway inhibitor.

Further validation of these findings could involve:

  • In vitro kinase assays: To directly assess the inhibitory activity of the compound on purified PI3K protein.

  • Cell proliferation and apoptosis assays: To correlate the inhibition of the signaling pathway with cellular phenotypes.

  • In vivo studies: To evaluate the compound's efficacy in animal models of diseases where the PI3K/Akt/mTOR pathway is hyperactivated.

By employing a systematic and comparative experimental design, the scientific community can effectively characterize novel chemical entities and accelerate the drug discovery process.

References

  • Discovery of Substituted Di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines as Novel Macrofilaricidal Compounds for the Treatment of Human Filarial Infections - PMC. (2022, August 25). PubMed Central. [Link]

  • Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance - PMC. (n.d.). PubMed Central. [Link]

  • 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-amine | Pharmaffiliates. (n.d.). Pharmaffiliates. [Link]

  • 5-methyl-4H,5H,6H,7H-[5][6]thiazolo[5,4-c]pyridin-2-amine. (n.d.). PubChem. [Link]

  • Tahrani, A., & Tabbara, K. (2025). Western Blot: Principles, Procedures, and Clinical Applications. In StatPearls. StatPearls Publishing. [Link]

  • Amat, M., Kövér, A., Jokic, D., Lozano, O., Pérez, M., Landoni, N., Subrizi, F., Bautista, J., & Bosch, J. (2010). Synthesis of a tetrahydroimidazo[2',1':2,3]thiazolo[5,4-c]pyridine derivative with Met inhibitory activity. ARKIVOC, 2010(3), 145-151. [Link]

  • Design, synthesis, and biological evaluation of 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-Indole-2-Carbohydrazide derivatives: the methuosis inducer 12A as a Novel and selective anticancer agent - PMC. (n.d.). PubMed Central. [Link]

  • How can I confirm the presence or absence of a protein after drug treatment using Western blot? | ResearchGate. (n.d.). ResearchGate. [Link]

  • Western Blot Protocols and Methods | Springer Nature Experiments. (n.d.). Springer Nature. [Link]

  • Single-step syntheses of 2-amino-7-chlorothiazolo[5,4-d]pyrimidines: intermediates for bivalent thiazolopyrimidines. (2003, October 17). PubMed. [Link]

  • Training | Western blot analysis of protein biomarker in mesothelioma. (2021, April 29). YouTube. [Link]

  • Protein purification and analysis: next generation Western blotting techniques - PMC. (n.d.). National Institutes of Health. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chlorothiazolo[5,4-c]pyridin-2-amine
Reactant of Route 2
Reactant of Route 2
4-Chlorothiazolo[5,4-c]pyridin-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.